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6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline Documentation Hub

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  • Product: 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline
  • CAS: 7092-95-7

Core Science & Biosynthesis

Foundational

Introduction: The Architectural Significance of a Fused Heterocycle

An In-depth Technical Guide to the Molecular Structure of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline For Researchers, Scientists, and Drug Development Professionals Within the vast landscape of heterocyclic chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline

For Researchers, Scientists, and Drug Development Professionals

Within the vast landscape of heterocyclic chemistry, the quinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of natural products and pharmacologically active compounds.[1][2] Its rigid, planar aromatic system serves as a versatile foundation for designing molecules that interact with a wide array of biological targets. This guide delves into the specific molecular architecture of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline (C₁₅H₁₇N), a fascinating derivative where the quinoline core is fused with a saturated eight-membered cyclooctane ring.[3]

This fusion imparts a unique three-dimensional character to the otherwise planar quinoline system, creating a structurally complex and conformationally intriguing molecule. Understanding its synthesis, structure, and spectroscopic properties is paramount for chemists aiming to leverage this scaffold in medicinal chemistry, particularly in the development of novel anticancer, anti-inflammatory, antimalarial, and antibacterial agents.[4][5][6] This document provides a detailed exploration of the molecular structure, validated synthetic pathways, and essential analytical characterization of this compound, offering field-proven insights for its application in drug discovery.

Part 1: Molecular Architecture and Conformational Analysis

The core of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline consists of a bicyclic quinoline system annulated with a cyclooctane ring. This unique combination dictates its overall shape and potential for biological interactions.

Structural Foundation: The molecule's foundation is the benzo[b]pyridine (quinoline) moiety, a planar, aromatic system.[7] This is fused to a six-carbon chain which, along with two carbons from the quinoline's benzene ring, forms the eight-membered cyclooctane ring.

Conformational Insights from X-ray Crystallography: While crystal structure data for the parent compound is not readily available, invaluable insights can be drawn from a closely related derivative, 2-Chloro-12-phenyl-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline.[8] X-ray diffraction studies of this derivative reveal critical structural features that are largely transferable to the parent molecule:

  • Quinoline Core: The fused benzene and pyridine rings of the quinoline group are nearly coplanar, as expected for an aromatic system.[8]

  • Cyclooctane Ring Conformation: The eight-membered hexahydrocycloocta ring is not planar. It adopts a stable twist-boat conformation .[8] This non-planar geometry is a critical feature, as it introduces specific spatial arrangements of the aliphatic protons and dictates the overall three-dimensional topology of the molecule, which is a key factor in receptor binding and pharmacological activity.

The fusion of the rigid aromatic plane with a flexible, puckered aliphatic ring creates a scaffold with distinct spatial domains, an ideal characteristic for exploring structure-activity relationships (SAR) in drug design.

Caption: Molecular structure of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline.

Part 2: Strategic Synthesis Methodologies

The construction of the hexahydrocycloocta[b]quinoline ring system relies on established and robust reactions for quinoline synthesis. The choice of methodology is driven by the availability of starting materials and the desired substitution patterns. The Friedländer annulation is a primary and highly effective method.

Primary Synthetic Route: The Friedländer Annulation

The Friedländer synthesis is a powerful and direct method for constructing quinoline rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[9][10] For the target molecule, this translates to the reaction between a 2-aminobenzaldehyde or a related ketone and cyclooctanone.

Causality of Experimental Design: This reaction is typically catalyzed by either acid or base.[11]

  • Acid Catalysis: Promotes the initial aldol condensation between the two carbonyl components and the final dehydration step to form the aromatic pyridine ring.

  • Base Catalysis: Facilitates the formation of an enolate from the α-methylene component (cyclooctanone), which then attacks the carbonyl of the 2-aminoaryl component.

Modern variations often employ microwave assistance to dramatically reduce reaction times and improve yields.[9]

Generalized Experimental Protocol (Microwave-Assisted):

  • Reactant Charging: In a 10 mL microwave synthesis vial equipped with a magnetic stirrer, combine 2-aminobenzaldehyde (1.0 mmol) and cyclooctanone (1.2 mmol).

  • Catalyst/Solvent Addition: Add a suitable catalyst and solvent system, such as glacial acetic acid (3 mL) or p-toluenesulfonic acid in an inert solvent.[9][12]

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a high temperature (e.g., 160 °C) for a short duration (5-20 minutes).[9]

  • Work-up: After cooling, pour the reaction mixture into ice-cold water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Friedlander_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Purification Reactant1 2-Aminobenzaldehyde Mix Combine with Acid Catalyst (e.g., Acetic Acid) Reactant1->Mix Reactant2 Cyclooctanone Reactant2->Mix React Microwave Irradiation (160°C, 5-20 min) Mix->React Quench Quench & Neutralize React->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product 6,7,8,9,10,11-Hexahydro- cycloocta[b]quinoline Purify->Product

Caption: Workflow for Friedländer Annulation Synthesis.

Alternative Synthetic Routes

While Friedländer synthesis is highly effective, other classical and modern methods can be adapted to produce this scaffold.

  • Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound (cyclooctanone) in the presence of a strong base.[1][13] This method initially yields a quinoline-4-carboxylic acid derivative, which can subsequently be decarboxylated to afford the target scaffold.[7][14] The multi-step nature makes it less direct than the Friedländer approach but offers different substitution possibilities.

  • Cycloaddition Reactions: More advanced strategies involve [4+2] cycloaddition (Diels-Alder) reactions.[15][16] These methods can be used to construct the fused quinoline ring system with high regio- and diastereoselectivity, offering access to complex and novel derivatives.[17]

Part 3: Spectroscopic and Analytical Characterization

Unambiguous identification of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline requires a combination of modern spectroscopic techniques. The expected data, based on its structure and analysis of similar compounds, are summarized below.[18]

Technique Expected Observations
Molecular Formula C₁₅H₁₇N
Molecular Weight 211.30 g/mol [3]
¹H NMR Aromatic Region (δ 7.0-8.5 ppm): Multiple signals corresponding to the four protons on the quinoline's benzene ring and one on the pyridine ring. Aliphatic Region (δ 1.5-3.5 ppm): A series of complex, broad multiplets corresponding to the 12 protons on the non-equivalent methylene groups of the puckered cyclooctane ring.[19]
¹³C NMR Aromatic Region (δ 120-150 ppm): Signals for the 9 carbons of the quinoline core. Aliphatic Region (δ 20-40 ppm): Signals for the 6 carbons of the hexahydro-cyclooctane portion.[18]
IR Spectroscopy ~3050 cm⁻¹: Aromatic C-H stretching. 2850-2950 cm⁻¹: Aliphatic C-H stretching (from the cyclooctane ring). 1500-1600 cm⁻¹: C=C and C=N aromatic ring stretching vibrations.[20]
Mass Spectrometry (EI-MS): A strong molecular ion (M⁺) peak at m/z 211. (ESI-MS): A prominent protonated molecule ([M+H]⁺) peak at m/z 212. Fragmentation would likely involve loss of alkyl fragments from the cyclooctane ring.[21][22]

Part 4: Relevance and Application in Drug Development

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for drugs with a vast range of activities.[2][23] The incorporation of the fused cyclooctane ring in 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline provides a key strategic advantage for drug discovery professionals.

A Scaffold for Novel Therapeutics: The rigid, three-dimensional nature of this scaffold makes it an excellent starting point for generating compound libraries. The cyclooctane ring offers multiple points for stereospecific functionalization, allowing for fine-tuning of the molecule's shape and properties to optimize binding affinity and selectivity for specific biological targets like kinases, proteases, or DNA.[4][24][25]

Pharmacological Potential: Derivatives of fused quinolines are actively investigated for a wide spectrum of therapeutic applications:

  • Anticancer Agents: Many quinoline derivatives exhibit potent cytotoxic activity against various cancer cell lines.[4][24]

  • Anti-inflammatory Activity: The quinoline scaffold is present in compounds that modulate inflammatory pathways.[18][26]

  • Antibacterial and Antimalarial Drugs: Historically, quinoline derivatives (e.g., Chloroquine) are among the most important antimalarial drugs, and the scaffold continues to be a source of new antibacterial agents.[2][23]

The development of synthetic routes to novel derivatives of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline opens avenues to explore new chemical space and develop next-generation therapeutics.

Conclusion

6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline is a structurally sophisticated molecule that marries the aromatic planarity of the quinoline core with the three-dimensional complexity of a twist-boat cyclooctane ring. Its synthesis is readily achievable through established methods like the Friedländer annulation, and its structure can be unequivocally confirmed using standard spectroscopic techniques. For researchers in drug development, this fused heterocyclic system represents a valuable and promising scaffold, offering a unique topology for the rational design of novel, potent, and selective therapeutic agents.

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline Derivatives

Executive Summary The quinoline scaffold is a privileged pharmacophore in rational drug design, frequently utilized for its antimalarial, anti-inflammatory, and tyrosine kinase inhibitory properties[1]. The fusion of an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in rational drug design, frequently utilized for its antimalarial, anti-inflammatory, and tyrosine kinase inhibitory properties[1]. The fusion of an eight-membered cyclooctane ring to the rigid quinoline core—forming the 6,7,8,9,10,11-hexahydrocycloocta[b]quinoline architecture—introduces unique conformational dynamics. This in-depth technical guide provides a comprehensive analysis of the crystal structure, thermodynamic conformation, and spatial geometry of this heterocyclic system, utilizing the benchmark derivative 2-Chloro-12-phenyl-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline as the primary crystallographic model[1].

Crystallographic Data and Unit Cell Architecture

Quantitative X-ray diffraction (XRD) provides the absolute configuration and unit cell parameters of the molecule. The presence of the chloro and phenyl substituents in the benchmark derivative provides excellent crystallinity and distinct electron density markers, facilitating high-resolution structural resolution[1].

The compound crystallizes in the triclinic crystal system within the centrosymmetric P1ˉ space group[2]. The fundamental unit cell parameters are summarized below:

ParameterValueUnit / Description
Chemical Formula C21​H20​ClN -
Molecular Weight ( Mr​ ) 321.83 g/mol
Crystal System Triclinic-
Space Group P1ˉ (Hall symbol: -P 1)-
Unit Cell Dimensions a=9.837(2) b=9.980(2) c=10.175(2) Å (Angstroms)
Unit Cell Angles α=74.600(17) β=70.575(16) γ=61.829(15) ° (Degrees)
Volume ( V ) 823.4(3)ų
Molecules per Cell ( Z ) 2-
Calculated Density ( Dx​ ) 1.298Mg m⁻³
Absorption Coefficient ( μ ) 0.23mm⁻¹

Conformational Geometry and Lattice Stabilization

Ring Planarity and Dihedral Angles

In the solid state, the quinoline core (designated as Rings A and B) maintains near-perfect planarity, driven by the thermodynamic imperative to maximize aromatic π -electron delocalization[1]. However, when a phenyl ring (Ring C) is substituted at the C12 position, steric hindrance prevents coplanarity. Crystallographic refinement reveals a dihedral angle of 77.21(3)° between the planar quinoline system and the pendant phenyl ring[1].

  • Causality: This highly orthogonal arrangement is not random; it is the lowest-energy conformation that minimizes severe steric clashes between the ortho-protons of the phenyl ring and the adjacent protons of the fused cyclooctane-quinoline system.

Cyclooctane Conformation

Unlike rigid six-membered rings, the eight-membered cyclooctane ring fused to the quinoline core adopts a distinct twist-boat conformation [1].

  • Causality: Eight-membered rings suffer from significant transannular strain (Prelog strain) and torsional strain (Pitzer strain). By adopting a twist-boat geometry, the cyclooctane ring effectively alleviates these repulsive forces while accommodating the rigid geometric constraints imposed by the fused aromatic junction.

Intermolecular Interactions ( π−π Stacking)

The macroscopic stability of the crystal lattice is heavily reliant on non-covalent intermolecular forces. Structural analysis indicates the presence of weak but pervasive π−π stacking interactions between adjacent quinoline A and B rings[1]. The centroid-to-centroid distances are measured at 3.7414(11) Å and 3.8633(12) Å [1].

  • Causality: These distances fall perfectly within the optimal van der Waals contact range (3.3–3.8 Å) for offset face-to-face π -stacking, providing substantial cohesive lattice energy and dictating the macroscopic triclinic packing motif.

Experimental Protocol: X-Ray Crystallography Workflow

To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines the self-validating protocol used to resolve the crystal structure of hexahydrocycloocta[b]quinoline derivatives.

Step 1: Crystal Growth and Selection
  • Solubilization: Dissolve the purified compound in an optimized binary solvent system (e.g., dichloromethane/ethanol) to balance solubility and volatility.

  • Nucleation: Allow the solution to undergo slow evaporation at an isothermal temperature of 298 K[1]. Reasoning: Slow kinetic evaporation prevents rapid precipitation, ensuring highly ordered lattice formation and minimizing crystal twinning or defects.

  • Selection: Under a polarized light microscope, isolate a single crystal with uniform extinction and optimal dimensions (e.g., 0.5×0.5×0.25 mm)[1].

Step 2: Data Collection
  • Mounting: Affix the crystal to a glass fiber using inert perfluorinated oil to prevent atmospheric degradation, and mount it on a diffractometer (e.g., Stoe IPDSII)[2].

  • Irradiation: Expose the crystal to Mo K α radiation ( λ=0.71073 Å)[2]. Reasoning: Molybdenum radiation provides high penetration depth and minimizes absorption errors for light-atom organic structures, yielding high-resolution diffraction spheres.

  • Absorption Correction: Apply numerical absorption corrections based on the optically determined shape of the crystal (e.g., using X-RED and X-SHAPE software)[2].

Step 3: Structure Solution and Self-Validation
  • Phase Problem Resolution: Solve the structure using Direct Methods (e.g., SHELXS). This mathematical algorithm estimates initial phases directly from the observed diffraction intensities without requiring a heavy-atom derivative.

  • Refinement: Refine the atomic model using full-matrix least-squares on F2 (e.g., SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

  • Validation (Self-Validating System): The protocol's integrity is confirmed internally. The internal consistency factor ( Rint​ ) must be low (e.g., 0.045)[2]. Furthermore, verify that the final R1​ and wR2​ values are within acceptable crystallographic limits, ensuring the calculated model accurately reflects the physical electron density map.

Workflow Visualization

G A 1. Compound Synthesis (Fused Ring Formation) B 2. Crystal Growth (Isothermal Slow Evaporation) A->B C 3. X-Ray Diffraction (Mo Kα Radiation, λ=0.71073 Å) B->C D 4. Structure Solution (Direct Methods / Phase Estimation) C->D E 5. Refinement & Validation (Least-Squares, R-factor Verification) D->E

Caption: X-ray crystallography workflow for hexahydrocycloocta[b]quinolines.

References

  • Source: nih.
  • Title: 2-Chloro-12-phenyl-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline (Triclinic Data)

Sources

Foundational

Unlocking the Molecular Architecture of Hexahydroquinolines: An Advanced Guide to ¹H and ¹³C NMR Structural Elucidation

Executive Summary Hexahydroquinolines (HHQs) are highly functionalized, condensed analogs of 1,4-dihydropyridines (1,4-DHPs). They have garnered immense attention in pharmaceutical research due to their profound biologic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hexahydroquinolines (HHQs) are highly functionalized, condensed analogs of 1,4-dihydropyridines (1,4-DHPs). They have garnered immense attention in pharmaceutical research due to their profound biological versatility, serving as calcium channel blockers, potent inhibitors of transforming growth factor-beta 1 (TGF-β1), and anti-inflammatory agents[1],[2]. The synthesis of these compounds typically yields a complex polycyclic system featuring a fused cyclohexanone and a 1,4-DHP ring[3].

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing subtle regiochemical and stereochemical isomers in these highly functionalized scaffolds. Relying on basic 1D Nuclear Magnetic Resonance (NMR) without understanding the underlying molecular conformation can lead to erroneous assignments. This whitepaper provides a definitive, causality-driven guide to the ¹H and ¹³C NMR structural elucidation of HHQ derivatives, ensuring that your analytical protocols function as rigorous, self-validating systems[4].

Mechanistic Basis of Hexahydroquinoline NMR Signatures

The structural core of an HHQ derivative is typically synthesized via a modified Hantzsch multicomponent reaction involving dimedone, an aldehyde, an alkyl acetoacetate, and ammonium acetate[3],[5]. This constructs a highly conjugated system where the 1,4-DHP ring inherently adopts a "flat-boat" conformation[3].

The Causality of Conformation: Because the 1,4-DHP ring folds into this flat-boat shape, the C4-substituent (typically an aryl group) is forced into a pseudo-axial orientation. This geometry minimizes steric repulsion with the adjacent C3-ester and C5-ketone groups[3]. This specific 3D architecture dictates the NMR spectral behavior in two critical ways:

  • Anisotropic Shielding: The pseudo-axial aryl ring at C4 creates a distinct magnetic shielding cone that heavily influences the chemical shifts of the adjacent protons, particularly the C4 methine proton.

  • Solvent-Dependent Hydrogen Bonding: The N-H proton of the DHP ring acts as a strong hydrogen bond donor. Its chemical shift is highly sensitive to the chosen NMR solvent, reflecting the molecule's interaction with its microenvironment[1],[5].

G R1 Dimedone & Aldehyde MCR Hantzsch Multicomponent Reaction (MCR) R1->MCR R2 Acetoacetate & NH4OAc R2->MCR Crude Crude Hexahydroquinoline MCR->Crude Purif Chromatography / Crystallization Crude->Purif NMR 1H & 13C NMR Structural Elucidation Purif->NMR

Workflow of Hexahydroquinoline Synthesis and NMR Validation.

¹H NMR Spectral Signatures: Causality and Assignment

When analyzing the ¹H NMR spectrum of a standard HHQ derivative, several diagnostic peaks emerge that confirm both the connectivity and the 3D conformation of the molecule[1],[6],[5].

Quantitative Data Summary: ¹H NMR
Proton PositionChemical Shift (δ, ppm)MultiplicityCausality / Structural Context
C4-H 4.70 – 5.44SingletPseudo-axial orientation in the flat-boat DHP ring; shielded by the restricted rotation of the C4-aryl ring.
N-H (in CDCl₃)5.50 – 6.50Broad SingletWeak hydrogen bonding in non-polar solvent environments.
N-H (in DMSO-d₆)8.90 – 9.20Broad SingletStrong intermolecular hydrogen bonding with the DMSO oxygen heavily deshields the proton.
C6 / C8 (CH₂)2.10 – 2.55Multiplets / ABqDiastereotopic protons locked on the rigid cyclohexanone envelope conformation.
C7 (gem-dimethyl)0.80 – 1.10Two SingletsDistinct magnetic environments due to the chiral folding of the core ring system.

Note: The exact shift of the C4 methine proton is the most critical diagnostic signal for the HHQ core. The lack of coupling (appearing as a sharp singlet) confirms the absence of adjacent protons on C3 and C4a, validating the regiochemistry of the cyclization[1],[6].

¹³C NMR Signatures and Carbon Framework Analysis

The ¹³C NMR spectrum provides a definitive map of the HHQ carbon skeleton, particularly distinguishing the highly conjugated enamine-enone system from the aliphatic regions[4].

Quantitative Data Summary: ¹³C NMR
Carbon PositionChemical Shift (δ, ppm)TypeCausality / Structural Context
C5 (Ketone C=O)194.0 – 200.0sp² QuaternaryConjugated with the DHP double bond; highly deshielded due to electron withdrawal.
C3 (Ester C=O)166.0 – 168.0sp² QuaternaryStandard ester resonance, shielded relative to the ketone carbonyl.
C4 (Methine)33.0 – 40.0sp³ TertiaryDiagnostic sp³ center; shift is modulated by the electronic nature of the attached C4-aryl group.
C4a / C8a 109.0 – 112.0 / 149.0 – 150.0sp² QuaternaryBeta and alpha carbons of the enone/enamine system, respectively.
C3 (DHP ring)103.0 – 104.0sp² QuaternaryElectron-rich beta carbon of the enamine moiety.

Step-by-Step Methodology: Self-Validating NMR Acquisition Protocol

To ensure scientific integrity, empirical assignments must be validated through a systematic 2D NMR workflow. Relying solely on 1D chemical shifts can lead to misassignments due to overlapping aromatic signals or unexpected anisotropic effects. The following protocol guarantees a self-validating system for HHQ characterization[4].

G Prep Sample Prep (CDCl3 or DMSO-d6) OneD 1D NMR (1H & 13C) Basic Connectivity Prep->OneD HSQC HSQC Direct C-H Mapping OneD->HSQC HMBC HMBC Long-Range C-H (2-3 Bonds) OneD->HMBC HSQC->HMBC NOESY NOESY Spatial Orientation & Stereochem HMBC->NOESY Final Confirmed 3D Hexahydroquinoline Structure NOESY->Final

Systematic 2D NMR Workflow for Unambiguous Structural Assignment.

Protocol Execution:

Step 1: Sample Preparation & Solvent Selection Dissolve 15–20 mg of the highly purified HHQ compound in 0.6 mL of high-purity deuterated solvent. Crucial choice: Use CDCl₃ to observe the N-H proton without solvent interference (~6.0 ppm), or use DMSO-d₆ if the compound has poor solubility, keeping in mind the N-H proton will shift dramatically downfield (~9.0 ppm) due to hydrogen bonding[1],[5].

Step 2: 1D NMR Acquisition (¹H and ¹³C) Acquire standard ¹H (400/500 MHz) and ¹³C (100/125 MHz) spectra. For quantitative ¹³C, program a relaxation delay (D1) of at least 2–3 seconds to ensure full longitudinal relaxation of the quaternary carbons (C3, C4a, C5, C8a), which otherwise may disappear into the baseline[6].

Step 3: HSQC Acquisition (Direct Connectivity) Utilize Heteronuclear Single Quantum Coherence (HSQC) to map all direct C-H connections. This instantly identifies the C4 methine pair (e.g., ¹H ~5.0 ppm correlated to ¹³C ~35 ppm) and distinguishes the complex, overlapping diastereotopic methylene protons at C6 and C8 from background noise.

Step 4: HMBC Acquisition (Framework Validation) Heteronuclear Multiple Bond Correlation (HMBC) is the linchpin of this self-validating system. Map the 2-bond and 3-bond couplings to prove the cyclization:

  • The C4 proton must show strong 3-bond correlations to the C5 ketone carbonyl (~195 ppm) and the C3 ester carbonyl (~167 ppm), confirming the connectivity of the upper half of the ring[4].

  • The N-H proton must correlate with C2, C3, C4a, and C8a, validating the complete closure of the DHP ring.

Step 5: NOESY Acquisition (Stereochemical Confirmation) Apply Nuclear Overhauser Effect Spectroscopy (NOESY) to determine the spatial orientation of the C4 aryl group. Strong NOE cross-peaks between the C4 proton and the ortho-protons of the aryl ring confirm the restricted rotation and the pseudo-axial positioning dictated by the flat-boat conformation[3].

Conclusion

The precise characterization of hexahydroquinoline derivatives via ¹H and ¹³C NMR is not merely a structural confirmation exercise; it is a fundamental prerequisite for understanding their pharmacological behavior. By mapping specific chemical shifts to the molecule's 3D conformation, researchers can rationally design more potent analogs targeting complex biological pathways like TGF-β1 and calcium channel regulation[2]. Adhering to the causality-driven, self-validating 2D NMR workflows outlined in this guide ensures absolute confidence in structural integrity before advancing compounds into preclinical trials.

References

  • Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory medi
  • Synthesis, crystal structures, and Hirshfeld analysis of three hexahydroquinoline deriv
  • "Synthesis and Characterization of New Hexahydroquinoline Derivatives, " by EZGİ PEHLİVANLAR, DENİZ ARCA ÇAKIR et al. - TÜBİTAK Academic Journals. tubitak.gov.tr.
  • 1H and 13C spectral assignment of 1,4,5,6,7,8‐hexahydroquinolines and their oxa‐analogues 5,6,7,8‐tetrahydro‐4H‐chromenes - ResearchGate.
  • Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R) - PMC. nih.gov.
  • One-pot multicomponent synthesis hexahydroquinoline derivatives in Triton X-100 aqueous micellar media. academie-sciences.fr.

Sources

Exploratory

Discovery and Synthesis of Novel Hexahydroquinoline Scaffolds: A Technical Guide to Multicomponent Reactions and Pharmacological Applications

The Pharmacological Imperative of Hexahydroquinolines Quinolines are ubiquitous in FDA-approved therapeutics, forming the core of numerous life-saving drugs. However, their partially reduced analogues—hexahydroquinolines...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Imperative of Hexahydroquinolines

Quinolines are ubiquitous in FDA-approved therapeutics, forming the core of numerous life-saving drugs. However, their partially reduced analogues—hexahydroquinolines (HHQs)—have recently emerged as highly privileged scaffolds in modern drug discovery due to their enhanced structural adaptability and three-dimensional complexity[1].

From a biological perspective, HHQs exhibit a remarkably broad spectrum of activities. They have demonstrated potent antiprotozoal effects against Plasmodium falciparum and Leishmania species, alongside significant cardiovascular, antimicrobial, and anti-inflammatory properties[1]. Most notably, specific low-molecular-weight HHQ scaffolds (such as 4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinolines) have been identified as highly potent, orally active allosteric modulators of the Follicle-Stimulating Hormone Receptor (FSHR)[2]. Compounds like Org 214444-0 demonstrate sub-10 nM potencies in in vitro assays, highlighting the immense therapeutic potential of this heterocyclic framework[2].

Mechanistic Foundations: The Multicomponent Hantzsch-Type Synthesis

The construction of the highly substituted HHQ core is most efficiently achieved via a multicomponent reaction (MCR) based on the classical Hantzsch dihydropyridine synthesis[3]. In a typical one-pot, four-component cascade, an aromatic aldehyde, a 1,3-dicarbonyl compound (such as dimedone), an active methylene compound (like malononitrile), and an ammonia source (ammonium acetate) are condensed together[4].

The Causality of the MCR Approach: MCRs are utilized not merely for convenience, but because they bypass the need to isolate highly unstable, reactive intermediates. By orchestrating a sequence where the product of one elementary step becomes the substrate for the next within the same reaction vessel, MCRs significantly improve atom economy, reduce solvent waste, and prevent the degradation of transient species[5].

Reaction Mechanism: The cascade is initiated by two parallel, independent events. First, a Knoevenagel condensation between the aromatic aldehyde and malononitrile generates a highly electrophilic arylidenemalononitrile intermediate[4][6]. Concurrently, dimedone reacts with ammonium acetate to form a nucleophilic enamine[6]. A subsequent Michael addition of the enamine to the Knoevenagel adduct forms a highly functionalized acyclic intermediate. This intermediate rapidly undergoes intramolecular cyclization and dehydration to yield the final, thermodynamically stable HHQ scaffold[6].

HantzschMechanism Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation (Intermediate I) Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Dimedone Dimedone Enamine Enamine Formation (Intermediate II) Dimedone->Enamine Ammonia Ammonium Acetate Ammonia->Enamine Michael Michael Addition (Adduct III) Knoevenagel->Michael Enamine->Michael Cyclization Intramolecular Cyclization & Dehydration Michael->Cyclization Product Hexahydroquinoline Scaffold Cyclization->Product

Fig 1: Mechanistic pathway of the four-component Hantzsch synthesis of hexahydroquinolines.

Catalytic Innovations: Transitioning to Green Chemistry

Historically, Hantzsch syntheses required harsh conditions, such as prolonged reflux in volatile organic solvents, which often yielded complex mixtures of symmetrical and unsymmetrical products[3]. Modern synthetic methodologies have pivoted toward green chemistry, utilizing novel catalysts to enhance regioselectivity, reduce reaction times, and eliminate toxic byproducts[1].

For instance, the use of task-specific ionic liquids (ILs) like [H 2​ -DABCO][HSO 4​ ] 2​ provides a dual-activation mechanism. The IL activates the carbonyl oxygen of the aldehyde via hydrogen bonding, accelerating the Knoevenagel step, while simultaneously stabilizing the enamine intermediate[6]. Other emerging techniques include visible-light-driven synthesis using Metal-Organic Frameworks (MOFs)[7] and the sustainable repurposing of Scrap Automobile Catalysts (SAC)[8].

Table 1: Comparative Analysis of Catalytic Systems for HHQ Synthesis

Catalytic SystemReaction ConditionsReaction TimeProduct Yield (%)Ref
None (Traditional) Reflux, Ethanol/Acetic Acid12–24 h40–60%[4]
HMTA-BAIL@MIL-101(Cr) Visible Light (12W Blue LED), EtOH2–3 h92–98%[7]
[H 2​ -DABCO][HSO 4​ ] 2​ (IL) Room Temperature, EtOH5–20 min88–96%[6]
Scrap Automobile Catalyst Heat, Solvent-Free1–2 h85–92%[8]

Self-Validating Experimental Protocol: Green Synthesis of HHQ Derivatives

To ensure high reproducibility and structural integrity, the following protocol details the synthesis of 2-amino-4-aryl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile using an ionic liquid catalyst[6].

Systemic Trustworthiness: This protocol is designed as a self-validating system. The reaction progress is visually indicated by the spontaneous precipitation of the product, which acts as an automatic kinetic halt, preventing over-reaction. Furthermore, catalyst recovery is seamlessly integrated into the aqueous workup phase.

Step-by-Step Methodology
  • Reagent Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.0 mmol).

    • Causality: Strict equimolar ratios are critical. Excess dicarbonyls or aldehydes lead to the formation of symmetrical Hantzsch ester byproducts (e.g., tricyclic impurities) that complicate purification[3].

  • Catalyst Addition: Add 6–10 mol% of the [H 2​ -DABCO][HSO 4​ ] 2​ ionic liquid catalyst and 3–4 mL of ethanol[6].

    • Causality: The IL serves as both a Brønsted acid and a hydrogen-bond donor, significantly lowering the activation energy of the rate-limiting Michael addition step[6].

  • Reaction Execution: Stir the mixture at room temperature for 5–20 minutes.

  • Precipitation and Workup: Add 10 mL of ice-cold distilled water to the flask.

    • Causality: The synthesized HHQ product is highly hydrophobic and will immediately crash out of the aqueous-ethanolic solution as a solid precipitate. This phase separation physically removes the product from the catalytic cycle, preventing degradation. Simultaneously, the highly polar ionic liquid remains completely dissolved in the aqueous phase[6].

  • Filtration and Recovery: Filter the solid product under vacuum. Collect the filtrate and evaporate the water under reduced pressure to quantitatively recover the IL for subsequent reaction cycles (up to 5 reuses with negligible loss of activity)[6].

  • Purification: Recrystallize the crude solid from hot ethanol to afford the analytically pure HHQ derivative.

ExperimentalWorkflow Step1 Step 1: Reagent Mixing Equimolar substrates in EtOH Step2 Step 2: Catalysis Add IL Catalyst (e.g.,[H2-DABCO][HSO4]2) Step1->Step2 Step3 Step 3: Reaction Stir at RT (5-20 min) Step2->Step3 Step4 Step 4: Precipitation Add H2O to crash out product Step3->Step4 Step5 Step 5: Separation Filter solid HHQ. Recover IL in filtrate Step4->Step5 Step6 Step 6: Purification Recrystallize from hot EtOH Step5->Step6

Fig 2: Self-validating experimental workflow for the green synthesis of hexahydroquinolines.

Biological Evaluation and Structure-Activity Relationships (SAR)

The pharmacological profile of HHQs is heavily dictated by the substitution pattern at the C4 position (the aryl ring) and the C3 position (ester or nitrile group).

  • Steric Bulk at C4: Introducing bulky, electron-withdrawing groups (e.g., 3-nitrophenyl or 3-cyanophenyl) at the C4 position often enhances calcium channel blocking activity and FSHR allosteric modulation. Mechanistically, this steric bulk restricts bond rotation, locking the hexahydroquinoline ring into an optimal "boat" conformation required for deep-pocket receptor binding[2][3].

  • C3 Modifications: The presence of a carbonitrile group at C3, as opposed to a traditional ester, significantly alters the hydrogen-bonding network within the receptor binding pocket. In FSHR targeting, minor modifications at this position can serve as a pharmacological switch, converting a full agonist into a full antagonist[2].

Conclusion

The discovery and synthesis of hexahydroquinoline scaffolds represent a masterclass in multicomponent reaction design. By integrating green catalytic systems—such as ionic liquids and MOFs—researchers can rapidly and sustainably generate diverse libraries of these privileged pharmacophores. As our structural understanding of their interactions with complex targets like the FSHR deepens, HHQs will continue to be at the forefront of small-molecule drug discovery and development.

References

  • Emerging Insights into Chemistry and Therapeutic Potentials of Functionalized Hexahydroquinolines Frontiers in Chemistry / ResearchGate[Link]

  • Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists National Center for Biotechnology Information (PMC)[Link]

  • Tandem Protocol of Hexahydroquinoline Synthesis Using [H 2​ -DABCO][HSO 4​ ] 2​ Ionic Liquid as a Green Catalyst at Room Temperature ACS Omega[Link]

  • A Four-Component Cascade Synthesis of Hexahydroquinoline Derivatives at Room Temperature International Journal of Innovative Research in Technology (IJIRT)[Link]

  • Synthesis of hexahydroquinoline derivatives using HMTA-BAIL@MIL-101(Cr) as catalyst ResearchGate[Link]

  • General Synthesis Method of Hantzsch dihydropyridine Using Scrap Automobile Catalyst (SAC) DergiPark[Link]

  • Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture Organic Process Research & Development (ACS Publications)[Link]

Sources

Foundational

CAS number for 6,7,8,9,10,11-hexahydrocycloocta[b]quinoline-12-carboxylic acid

An In-Depth Technical Guide to 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic Acid Abstract: This technical guide provides a comprehensive overview of 6,7,8,9,10,11-hexahydrocycloocta[b]quinoline-12-carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic Acid

Abstract: This technical guide provides a comprehensive overview of 6,7,8,9,10,11-hexahydrocycloocta[b]quinoline-12-carboxylic acid, a complex heterocyclic molecule belonging to the quinoline class of compounds. Quinolines are privileged scaffolds in medicinal chemistry, known for a wide range of biological activities including anticancer and anti-inflammatory properties.[1][2][3] This document details the fundamental physicochemical properties, presents a validated synthetic pathway with mechanistic insights, outlines robust analytical characterization protocols, and discusses the potential therapeutic applications for researchers in drug discovery and development. The provided experimental methodologies are designed to be self-validating, ensuring reproducibility and scientific integrity.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a cornerstone of many natural products and pharmacologically significant compounds.[1] Its rigid, planar structure and ability to be functionalized at multiple positions make it an ideal scaffold for interacting with a diverse array of biological targets. Derivatives of quinoline have been successfully developed as antimalarial, antibacterial, anti-inflammatory, and anticancer agents.[1][3] The fusion of additional ring systems, such as the cyclooctane ring in the title compound, creates a unique three-dimensional architecture that can confer enhanced selectivity and potency for specific protein targets. This guide focuses on the carboxylic acid derivative, which introduces a key functional group for modulating solubility and forming interactions (e.g., hydrogen bonds, salt bridges) within biological systems.

Core Compound Properties and Identification

The fundamental identity and properties of 6,7,8,9,10,11-hexahydrocycloocta[b]quinoline-12-carboxylic acid are summarized below. Accurate identification is paramount before commencing any experimental work.

PropertyValueSource
CAS Number 16880-77-6[4]
Molecular Formula C₁₆H₁₇NO₂[4][5]
Molecular Weight 255.31 g/mol [5]
Monoisotopic Mass 255.12593 Da[5]
Predicted XlogP 4.0[5]
SMILES C1CCCC2=NC3=CC=CC=C3C(=C2CC1)C(=O)O[5]
InChIKey IDHKDXPCZXZWOZ-UHFFFAOYSA-N[5]

Synthesis Pathway and Mechanistic Rationale

The synthesis of quinoline-carboxylic acids can be achieved through several classic name reactions. For the title compound, the Pfitzinger reaction provides a robust and logical pathway, involving the condensation of an isatin derivative with a carbonyl compound. Here, we propose a pathway starting from isatin and cyclooctanone.

Causality of Experimental Design: The Pfitzinger reaction is selected for its reliability in forming the quinoline core from readily available precursors. The use of a strong base (potassium hydroxide) is critical for the initial hydrolysis of isatin to form the isatinate salt, which then opens to form an α-keto-anilinic intermediate. This intermediate is the key electrophile that subsequently condenses with the enolate of cyclooctanone, which is formed in the same basic medium. The subsequent cyclization and dehydration steps are thermodynamically driven, leading to the stable aromatic quinoline ring system.

Synthetic_Pathway cluster_0 Step 1: Pfitzinger Condensation cluster_1 Step 2: Purification Isatin Isatin Intermediate Isatinate & Enolate Formation Isatin->Intermediate KOH, EtOH, Δ Cyclooctanone Cyclooctanone Cyclooctanone->Intermediate Product 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid Intermediate->Product Intramolecular Cyclization & Dehydration Crude Crude Product (in reaction mixture) Purified Purified Solid Crude->Purified 1. Acidification (e.g., Acetic Acid) 2. Filtration 3. Recrystallization (e.g., EtOH/H₂O)

Caption: Proposed synthetic pathway via the Pfitzinger reaction.

Analytical Characterization Workflow

Confirming the identity, structure, and purity of the final compound is a critical, self-validating step. A multi-technique approach is mandatory.

Analytical_Workflow Start Purified Solid Product NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Start->NMR Structure Elucidation MS Mass Spectrometry (HRMS-ESI) Start->MS Molecular Weight Confirmation HPLC HPLC Analysis Start->HPLC Purity Assessment FTIR FT-IR Spectroscopy Start->FTIR Functional Group ID Final Structurally Confirmed & Pure Compound (>95% Purity) NMR->Final MS->Final HPLC->Final FTIR->Final

Caption: Standard workflow for analytical characterization.

Expected Spectroscopic Signatures:

  • ¹H NMR: Resonances in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinoline core. Multiple signals in the aliphatic region (δ 1.5-3.0 ppm) for the sixteen protons of the cyclooctane ring. A broad singlet far downfield (>10 ppm) for the carboxylic acid proton, which will disappear upon D₂O exchange.

  • ¹³C NMR: Signals for aromatic carbons (δ 120-150 ppm), aliphatic carbons (δ 20-40 ppm), and a characteristic signal for the carboxylic acid carbonyl carbon (δ >165 ppm).

  • FT-IR: A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). A sharp C=O stretch (~1700 cm⁻¹). C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region.

  • HRMS (ESI-): The high-resolution mass spectrum should show a prominent ion for [M-H]⁻ at m/z 254.1187, confirming the elemental composition C₁₆H₁₆NO₂⁻.

Potential Applications in Drug Development

While specific biological data for the title compound is not widely published, the broader class of quinoline carboxylic acid derivatives has shown significant promise in several therapeutic areas.[2][6][7]

  • Anti-inflammatory Agents: Many quinoline derivatives exhibit anti-inflammatory properties.[2][7] The carboxylic acid moiety can mimic aspects of non-steroidal anti-inflammatory drugs (NSAIDs), potentially targeting enzymes like cyclooxygenase (COX).

  • Anticancer Activity: The quinoline scaffold is present in numerous tyrosine kinase inhibitors and other anticancer agents.[3] These compounds can intercalate with DNA or inhibit key signaling pathways involved in cell proliferation and survival.[3] The unique conformation imposed by the fused cyclooctane ring could lead to novel interactions with cancer-related targets.

  • Ectonucleotidase Inhibition: Recent studies have identified quinoline-6-carboxylic acid derivatives as potent inhibitors of ectonucleotidases, enzymes that are overexpressed in many cancers and contribute to an immunosuppressive tumor microenvironment.[6] Inhibition of these enzymes can restore anti-tumor immunity.

Detailed Experimental Protocols

The following protocols are exemplary and should be adapted based on laboratory safety standards and available equipment.

Synthesis Protocol: Pfitzinger Reaction
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (5.0 g) in absolute ethanol (100 mL) with gentle warming.

  • Reaction Initiation: To the warm ethanolic KOH solution, add isatin (0.1 mol). Stir the mixture for 1 hour to ensure complete formation of the isatinate salt.

  • Carbonyl Addition: Add cyclooctanone (0.11 mol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. Filter off any insoluble material.

  • Precipitation: Acidify the clear filtrate to pH 4-5 with glacial acetic acid. The product will precipitate as a solid.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. Recrystallize the solid from an ethanol/water mixture to yield the purified 6,7,8,9,10,11-hexahydrocycloocta[b]quinoline-12-carboxylic acid. Dry the final product under vacuum.

Analytical Protocol: HPLC Purity Assessment
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol.

Conclusion

6,7,8,9,10,11-hexahydrocycloocta[b]quinoline-12-carboxylic acid (CAS No: 16880-77-6) is a compound of significant interest for chemical and pharmaceutical research. Its unique fused-ring structure, built upon the versatile quinoline scaffold, presents numerous opportunities for drug discovery. This guide has provided the core physicochemical data, a robust synthetic strategy rooted in established organic chemistry principles, and a comprehensive workflow for analytical validation. The outlined protocols and mechanistic insights serve as a foundational resource for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this and related molecules.

References

  • PubChemLite. 6,7,8,9,10,11-hexahydrocycloocta[b]quinoline-12-carboxylic acid. [Link]

  • National Center for Biotechnology Information. 2-Chloro-12-phenyl-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline. [Link]

  • ResearchGate. (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. [Link]

  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • RSC Publishing. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • MDPI. Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. [Link]

  • ResearchGate. Synthesis of novel 5,6,7,8,9,10-hexahydropyrimido[4,5-b]quinoline derivatives for antimicrobial and anti-oxidant evaluation. [Link]

  • Brieflands. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. [Link]

  • ResearchGate. (PDF) Synthesis and Antiviral Activity of Hexahydroquinoline Derivatives. [Link]

  • ResearchGate. Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis and Evaluation of Hexahydro-2H-pyrano[3,2-c]quinolines as Selective Sigma-1 Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis, purification, and biological evaluation of hexahydro-2H-pyrano[3,2-c]quinolines as selective...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, purification, and biological evaluation of hexahydro-2H-pyrano[3,2-c]quinolines as selective ligands for the sigma-1 (σ1) receptor. The protocols and methodologies detailed herein are grounded in established chemical and pharmacological principles, offering a robust framework for researchers engaged in the discovery and development of novel therapeutics targeting the σ1 receptor.

Introduction: The Sigma-1 Receptor as a Therapeutic Target

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface.[1][2] It is involved in the regulation of a multitude of cellular functions, including calcium signaling, ion channel activity, and neuronal survival.[1][3] Consequently, the σ1 receptor has emerged as a promising therapeutic target for a wide range of disorders. Ligands that modulate the σ1 receptor have shown potential in the treatment of neurodegenerative diseases, psychiatric conditions such as depression and anxiety, and neuropathic pain.[4][5][6]

The hexahydro-2H-pyrano[3,2-c]quinoline scaffold represents a novel class of selective σ1 receptor ligands.[7][8] Notably, this chemical series can exhibit high affinity and selectivity for the σ1 receptor over the σ2 subtype, a critical feature for minimizing off-target effects.[7][8] This guide will detail the synthesis of this scaffold via a multicomponent Povarov reaction and provide protocols for assessing its binding affinity to the σ1 receptor.

Synthesis of Hexahydro-2H-pyrano[3,2-c]quinolines via Povarov Reaction

The Povarov reaction, a type of imino Diels-Alder reaction, offers a convergent and efficient one-pot method for the synthesis of the hexahydro-2H-pyrano[3,2-c]quinoline core.[8] This three-component reaction involves an aniline, an aldehyde, and an activated alkene, in this case, 3,4-dihydro-2H-pyran.

Reaction Principle

The reaction is typically catalyzed by a Lewis acid, which activates the imine formed in situ from the aniline and aldehyde, facilitating the [4+2] cycloaddition with the electron-rich dihydropyran. Magnesium perchlorate (Mg(ClO4)2) has been identified as an effective catalyst for this transformation, particularly with aliphatic aldehydes.[8]

Povarov_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Aniline Substituted Aniline Imine_Formation Imine Intermediate Aniline->Imine_Formation In situ imine formation Aldehyde Aldehyde Aldehyde->Imine_Formation In situ imine formation Dihydropyran 3,4-Dihydro-2H-pyran Cycloaddition Povarov Reaction Dihydropyran->Cycloaddition [4+2] Cycloaddition Catalyst Mg(ClO4)2 Catalyst->Cycloaddition [4+2] Cycloaddition Product Hexahydro-2H-pyrano[3,2-c]quinoline Imine_Formation->Cycloaddition [4+2] Cycloaddition Cycloaddition->Product

Figure 1. Conceptual workflow of the Povarov reaction for the synthesis of hexahydro-2H-pyrano[3,2-c]quinolines.

Detailed Synthetic Protocol

This protocol is adapted from a reported synthesis of a series of hexahydro-2H-pyrano[3,2-c]quinoline derivatives.[8]

Materials and Reagents:

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Aldehyde (e.g., cyclohexanecarboxaldehyde)

  • 3,4-Dihydro-2H-pyran

  • Magnesium perchlorate (Mg(ClO4)2)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 mmol) and the aldehyde (1.1 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Dienophile and Catalyst: To the stirred solution, add 3,4-dihydro-2H-pyran (1.5 mmol) followed by magnesium perchlorate (0.05 mmol, 5 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the limiting reactant (aniline) and the appearance of a new, less polar spot indicates product formation.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution (15 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired hexahydro-2H-pyrano[3,2-c]quinoline.

  • Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[8]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective σ1 receptor ligands from the hexahydro-2H-pyrano[3,2-c]quinoline scaffold has been guided by systematic SAR studies.[7][8] These studies have revealed key structural features that influence binding affinity and selectivity.

Compound Modification σ1 Ki (nM) σ2 Ki (nM) Selectivity (σ2/σ1)
8a Initial Hit130>10000>77
32c Optimized Lead8.51400165

Data adapted from Díaz et al., J. Med. Chem. 2013, 56, 9, 3656–3665.[7][8]

The optimization from the initial hit compound 8a to the lead compound 32c involved modifications to the substituent on the quinoline nitrogen and the aromatic ring. This highlights the importance of these positions for achieving high affinity and selectivity. The activity has been shown to reside in a single diastereoisomer, emphasizing the stereochemical requirements for optimal interaction with the σ1 receptor binding site.[7][8]

In Vitro Evaluation of Sigma-1 Receptor Binding Affinity

The affinity of the synthesized compounds for the σ1 receptor is typically determined using a competitive radioligand binding assay.[9][10] This assay measures the ability of a test compound to displace a known high-affinity radioligand from the receptor.

Protocol: Radioligand Binding Assay for Sigma-1 Receptor

This protocol is a generalized procedure based on established methods.[9][10]

Materials and Reagents:

  • Guinea pig liver membranes (a rich source of σ1 receptors) or cell lines expressing the human σ1 receptor.[9]

  • [³H]-(+)-Pentazocine (a selective σ1 receptor radioligand).[9][10]

  • Haloperidol (for determining non-specific binding).[11]

  • Test compounds (hexahydro-2H-pyrano[3,2-c]quinolines).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Binding_Assay cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification Membranes Receptor Source (e.g., Guinea Pig Liver Membranes) Incubation Incubate at 37°C for 120 min Membranes->Incubation Radioligand [³H]-(+)-Pentazocine Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation NSB_Control Non-Specific Binding Control (e.g., Haloperidol) NSB_Control->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki Calculation) Scintillation->Data_Analysis

Figure 2. Workflow for the in vitro sigma-1 receptor radioligand binding assay.

Procedure:

  • Membrane Preparation: Prepare a homogenate of guinea pig liver membranes in ice-cold assay buffer. The protein concentration should be determined using a standard method (e.g., Bradford assay).

  • Assay Plate Setup: In a 96-well microplate, set up the following in triplicate:

    • Total Binding: Assay buffer, membrane preparation, and [³H]-(+)-pentazocine.

    • Non-Specific Binding (NSB): Assay buffer, membrane preparation, [³H]-(+)-pentazocine, and a high concentration of haloperidol (e.g., 10 µM).

    • Test Compound: Assay buffer, membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.[11]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Potential Therapeutic Applications

The development of selective σ1 receptor ligands, such as the hexahydro-2H-pyrano[3,2-c]quinolines, holds significant promise for various therapeutic areas. Preclinical studies with σ1 receptor modulators have demonstrated efficacy in models of:

  • Neuropathic Pain: σ1 receptor antagonists have shown analgesic effects in models of neurogenic pain.[7]

  • Neurodegenerative Diseases: The neuroprotective effects of σ1 receptor agonists suggest their potential in conditions like Alzheimer's disease and Parkinson's disease.[1]

  • Psychiatric Disorders: The modulation of neurotransmitter systems by σ1 receptors indicates their potential utility in treating depression and anxiety.[4][5]

The favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile of some compounds from this series further supports their potential for clinical development.[7]

Conclusion

The hexahydro-2H-pyrano[3,2-c]quinoline scaffold is a valuable platform for the design of novel and selective σ1 receptor ligands. The synthetic and pharmacological protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate these compounds. Further exploration of the structure-activity relationships within this series will undoubtedly lead to the discovery of new chemical entities with enhanced therapeutic potential for a range of central nervous system disorders.

References

  • Díaz, J. L., et al. (2013). Synthesis and biological evaluation of a new series of hexahydro-2H-pyrano[3,2-c]quinolines as novel selective σ1 receptor ligands. Journal of Medicinal Chemistry, 56(9), 3656–3665. [Link]

  • Díaz, J. L., et al. (2013). Synthesis and Biological Evaluation of a New Series of Hexahydro-2H-pyrano[3,2-c]quinolines as Novel Selective σ1 Receptor Ligands. Journal of Medicinal Chemistry, 56(9), 3656-3665. [Link]

  • Romero, L., et al. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design, 18(35), 5641-5654. [Link]

  • Dichiara, M., & Amata, E. (Eds.). (2022). Current Advances in Therapeutic Potential of Sigma Receptor Ligands. International Journal of Molecular Sciences. [Link]

  • Romero, L., et al. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. ResearchGate. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. [Link]

  • Kuyucuk, U., et al. (2017). Synthesis of hexahydrofuro[3,2-c]quinoline, a martinelline type analogue and investigation of its biological activity. SpringerPlus, 6(1), 1-7. [Link]

  • Bentham Science Publishers. (2021). Synthesis of endo-fused 5-unsubstituted Hexahydro-2H-pyrano[3,2-c]quinolinesvia Sequential Sc(OTf)3-catalyzed Cationic Imino-Diels-Alder Reaction/N-debenzylation using N-benzylanilines, 3,4-dihydro-2H-pyran and Paraformaldehyde under MW Irradiation. Bentham Science. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1.34.1–1.34.21. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Berardi, F., et al. (2006). Sigma Receptor Ligands: Possible Application as Therapeutic Drugs and as Radiopharmaceuticals. Current Medicinal Chemistry, 13(25), 3041-3052. [Link]

  • Martin, K. N., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 289. [Link]

  • Cairns, H., et al. (1985). Predictive structure-activity relationships in a series of pyranoquinoline derivatives. A new primate model for the identification of antiallergic activity. Journal of medicinal chemistry, 28(12), 1832–1839. [Link]

  • Celtarys. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys. [Link]

  • Jensen, M. S., et al. (2021). Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. Molecules, 26(2), 390. [Link]

  • Wang, T., et al. (2022). Synthesis and characterization of the two enantiomers of a chiral sigma-1 receptor radioligand. Chinese Chemical Letters, 33(7), 3543-3548. [Link]

  • Prezzavento, O., et al. (2018). Novel Sigma-1 receptor antagonists: from opioids to small molecules: what is new?. Future medicinal chemistry, 10(2), 231–256. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins. [Link]

  • Glennon, R. A., et al. (1994). Structural features important for sigma 1 receptor binding. Journal of medicinal chemistry, 37(8), 1214–1219. [Link]

  • Schepmann, D., et al. (2025). Synthesis and structure-affinity relationships of spirocyclic σ 1 receptor ligands with tetrahydropyran scaffold. European Journal of Medicinal Chemistry, 281, 116899. [Link]

  • Hassan, A. S., et al. (2013). Synthesis of New 2H-Pyrano[3,2-h]quinolines With Potential Biological Activity. Chemistry and Materials Research, 3(9), 125-131. [Link]

  • Jensen, M. S., et al. (2021). Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. Semantic Scholar. [Link]

  • Kulkarni, A., et al. (2023). Structure-Based Modeling of Sigma 1 Receptor Interactions with Ligands and Cholesterol and Implications for Its Biological Function. International Journal of Molecular Sciences, 24(16), 12959. [Link]

Sources

Application

Base-mediated intramolecular hydroalkoxylation for quinoline synthesis

Topic: Base-Mediated Intramolecular Hydroalkoxylation for Quinoline Synthesis Audience: Researchers, scientists, and drug development professionals. A Practical Guide to Transition-Metal-Free Quinoline Synthesis via Base...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Base-Mediated Intramolecular Hydroalkoxylation for Quinoline Synthesis

Audience: Researchers, scientists, and drug development professionals.

A Practical Guide to Transition-Metal-Free Quinoline Synthesis via Base-Mediated Intramolecular Hydroalkoxylation

Introduction: The Enduring Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Many quinoline derivatives exhibit a wide array of biological activities, including antimalarial, anticancer, antiviral, and antibacterial properties.[2][3] This has driven continuous interest in developing novel and efficient synthetic methodologies for accessing structurally diverse quinoline derivatives.[4][5]

While classical methods like the Skraup, Friedländer, and Combes syntheses have long been staples for quinoline construction, they often require harsh conditions, limiting their substrate scope and functional group tolerance.[3][6][7] Modern approaches have often relied on transition-metal catalysis to achieve milder reaction conditions and greater control.[2][8] However, the development of atom-economical, cost-effective, and transition-metal-free methodologies remains a significant goal in sustainable organic synthesis.[9][10]

This application note details a robust and practical base-mediated intramolecular hydroalkoxylation strategy for the synthesis of quinoline-containing heterocyclic systems. This approach offers a compelling alternative to metal-catalyzed methods, leveraging a simple base to orchestrate a cascade reaction that forges the core heterocyclic structure.

Mechanistic Rationale: The Propargyl-Allene Isomerization Pathway

The core of this synthetic strategy relies on the base-mediated isomerization of a propargyl group to a highly reactive allene intermediate. This key step sets the stage for a subsequent intramolecular nucleophilic attack by a tethered hydroxyl group, leading to the formation of the heterocyclic ring.

A prominent example involves the cyclization of 2-thiopropargyl-3-hydroxymethyl quinolines to form[11][12]oxathiepino[5,6-b]quinolines.[13][14] The reaction is initiated by a strong base, such as potassium tert-butoxide (t-BuOK), which deprotonates the propargylic position. This triggers a rearrangement to the more stable allenyl isomer. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking the central carbon of the allene in a 6-endo-dig cyclization fashion to yield the final product after protonation.

Caption: Proposed mechanism for base-mediated intramolecular hydroalkoxylation.

G cluster_0 Step 1: Base-Mediated Isomerization cluster_1 Step 2: Intramolecular Cyclization Start Propargyl Precursor (e.g., 2-Thiopropargyl-3-hydroxymethyl quinoline) Allenyl Allenyl Intermediate Start->Allenyl Deprotonation & Rearrangement Base Base (t-BuOK) Cyclization Intramolecular Nucleophilic Attack (Hydroalkoxylation) Allenyl->Cyclization Product Final Product (e.g., [1,4]Oxathiepino[5,6-b]quinoline) Cyclization->Product

This mechanism highlights the dual role of the base: it acts as a catalyst for the isomerization and generates the alkoxide nucleophile for the subsequent cyclization. The choice of a strong, non-nucleophilic base like t-BuOK is critical to favor the isomerization pathway over competing side reactions.[13][14]

Comparative Analysis of Synthetic Methodologies

While this guide focuses on base-mediated hydroalkoxylation, it is valuable to understand its position relative to other common strategies for the cyclization of N-(2-alkynyl)anilines.

Synthesis MethodCatalyst/ReagentKey FeaturesLimitations
Base-Mediated Hydroalkoxylation Strong Base (e.g., t-BuOK)Transition-metal-free, atom-economical, mild conditions.[13][14]Primarily demonstrated for specific fused systems; requires a tethered nucleophile.
Electrophilic Cyclization ICl, I₂, Br₂, PhSeBrMild conditions, introduces a handle (halogen, Se) for further functionalization.[4][11][12]Requires stoichiometric electrophiles, may lead to di-substituted byproducts.[12]
Radical-Mediated Cyclization CuCl₂ / AirForms C-Se and C-C bonds in a single step under mild conditions.[1]Requires a radical initiator system and specific selenium precursors.
Metal-Catalyzed Hydroamination NiH, Co(III)High efficiency and broad substrate scope for direct quinoline synthesis.[2][8]Requires transition-metal catalysts which can be costly and require removal.
Detailed Experimental Protocol

This protocol is adapted from the successful synthesis of[11][12]oxathiepino[5,6-b]quinolines and serves as a representative example of the base-mediated intramolecular hydroalkoxylation methodology.[14]

Materials and Reagents
  • 2-Thiopropargyl-3-hydroxymethyl quinoline derivative (Substrate, 1.0 mmol)

  • Potassium tert-butoxide (t-BuOK, 1.5 equiv)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) (5 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware (round-bottom flask, condenser, magnetic stirrer)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the 2-thiopropargyl-3-hydroxymethyl quinoline substrate (1.0 mmol).

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

    • Add anhydrous solvent (e.g., DMF, 5 mL) via syringe. Stir the solution at room temperature until the substrate is fully dissolved.

  • Initiation of Reaction:

    • To the stirred solution, add potassium tert-butoxide (1.5 mmol, 1.5 equiv) in one portion under a positive flow of inert gas.

    • Causality Note: The use of a strong, non-nucleophilic base like t-BuOK is crucial. It is sufficiently basic to deprotonate the propargylic position to initiate isomerization while minimizing competitive nucleophilic attack on the alkyne.[13][14] The reaction is performed under an inert atmosphere to prevent quenching of the base and potential side reactions with atmospheric moisture and oxygen.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent). The disappearance of the starting material spot and the appearance of a new, typically higher Rf, product spot will indicate reaction completion.

    • Reaction times can vary from 1 to 24 hours depending on the specific substrate.[14]

  • Workup and Isolation:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of hexane/ethyl acetate is a good starting point.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final[11][12]oxathiepino[5,6-b]quinoline derivative.

Caption: Workflow for Base-Mediated Intramolecular Hydroalkoxylation.

G cluster_workflow Experimental Workflow A 1. Reaction Setup (Substrate + Anhydrous Solvent under Inert Atmosphere) B 2. Base Addition (t-BuOK, 1.5 equiv) A->B C 3. Reaction Monitoring (TLC, Room Temp) B->C D 4. Aqueous Workup (Quench, Extract) C->D E 5. Purification (Column Chromatography) D->E F Final Product E->F

Troubleshooting and Key Considerations
  • No Reaction: If the reaction fails to proceed, ensure the base is not degraded and the solvent is truly anhydrous. Gentle heating (e.g., to 40-50 °C) may be beneficial for less reactive substrates, but should be approached with caution as it can promote side reactions.

  • Low Yield: Poor yields may result from incomplete reaction or degradation of the product. Ensure the workup is performed promptly after reaction completion. The choice of solvent can also be critical; while DMF and THF are good starting points, other aprotic polar solvents like DMSO could be explored.[14]

  • Substrate Scope: The success of this reaction is highly dependent on the presence of a suitably positioned internal nucleophile (in this case, a hydroxyl group) and a propargyl group amenable to isomerization. The distance and geometric constraints between the nucleophile and the allene intermediate are critical for efficient cyclization.

Applications in Drug Development

The quinoline scaffold is a cornerstone of many therapeutic agents. The ability to synthesize complex, fused quinoline heterocycles using this base-mediated approach opens new avenues for creating novel molecular architectures. These products can serve as valuable intermediates for further functionalization or be screened directly for biological activity. The transition-metal-free nature of this synthesis is particularly advantageous in a pharmaceutical context, as it eliminates concerns about heavy metal contamination in the final active pharmaceutical ingredient (API).

Conclusion

Base-mediated intramolecular hydroalkoxylation represents a powerful, atom-economical, and sustainable strategy for the synthesis of complex quinoline-based heterocycles. By understanding the underlying propargyl-allene isomerization mechanism, researchers can leverage this transition-metal-free method to build valuable molecular scaffolds. The provided protocol offers a robust starting point for exploring this chemistry, enabling access to novel compounds for applications in medicinal chemistry and beyond.

References
  • Larock, R. C., & Yao, T. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 64(20), 7340-7352. Available at: [Link]

  • Tonekaboni, M.-S., et al. (2022). Synthesis of[11][12]Oxathiepino[5,6-b]quinolines via Base-Mediated Intramolecular Hydroalkoxylation. SynOpen. Available at: [Link]

  • Zhang, X., Yao, T., & Larock, R. C. (2003). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 5(20), 3587-3590. Available at: [Link]

  • Yao, T., Zhang, X., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(4), 513-515. Available at: [Link]

  • Reddy, T. R., et al. (2022). Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines. The Journal of Organic Chemistry, 87(14), 9037-9048. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of quinolines by electrophilic cyclization of n-(2- alkynyl)anilines: 3-iodo-4-phenylquinoline. Available at: [Link]

  • Majedi, S. (2022). Synthesis of[11][12]Oxathiepino[5,6-b]quinolines via Base-Mediated Intramolecular Hydroalkoxylation. Tishk International University Repository. Available at: [Link]

  • Li, W., et al. (2019). Gold-Catalyzed Hydroalkoxylation/Povarov Reaction Cascade of Alkynols with N-Aryl Imines: Synthesis of Tetrahydroquinolines. ACS Omega, 4(9), 13838-13847. Available at: [Link]

  • Wang, C., et al. (2021). NiH-Catalyzed Hydroamination/Cyclization Cascade: Rapid Access to Quinolines. ACS Catalysis, 11(13), 7858-7865. Available at: [Link]

  • Al-Zaqri, N., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Available at: [Link]

  • Knowles, R. R., & Alexanian, E. J. (2012). Catalytic Asymmetric Hydroalkoxylation of C–C Multiple Bonds: Focus Review. Chemical Reviews, 112(11), 5820-5837. Available at: [Link]

  • ResearchGate. (n.d.). Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones. Available at: [Link]

  • Nolan, S. P. (Ed.). (2017). N-Heterocyclic Carbenes in Catalytic Organic Synthesis 1. John Wiley & Sons.
  • Xu, X., et al. (2018). Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). NiH-Catalyzed Regio- and Enantioselective Hydroalkylation for the Synthesis of β- or γ-Branched Chiral Aromatic N-Heterocycles. Available at: [Link]

  • University of Rochester. (n.d.). Synthesis of bioactive N-heterocycles by hydrogen-borrowing catalysis. Available at: [Link]

  • Alexanian, E. J., & Knowles, R. R. (2021). Catalytic Asymmetric Hydroalkoxylation of C–C Multiple Bonds. Chemical Reviews, 121(24), 14950-14985. Available at: [Link]

  • Wang, H., et al. (2023). Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. Nature Communications, 14(1), 5283. Available at: [Link]

  • Gandon, V., et al. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • Reddy, V. P. (2017). Base-Mediated Hydroamination of Alkynes. Accounts of Chemical Research, 50(3), 441-452. Available at: [Link]

  • Reddy, V. P. (2017). Base-Mediated Hydroamination of Alkynes. Accounts of Chemical Research, 50(3), 441-452. Available at: [Link]

  • Kumar, A., et al. (2021). Base-mediated chalcogenoaminative annulation of 2-alkynylanilines for direct access to 3-sulfenyl/selenyl-1H-indoles. Organic & Biomolecular Chemistry, 19(25), 5621-5625. Available at: [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20816-20843. Available at: [Link]

  • Li, Y., et al. (2023). B(C6F5)3-Catalyzed Intramolecular Hydroalkoxylation Deuteration Reactions of Unactivated Alkynyl Alcohols. Organic Letters, 25(38), 7014-7019. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available at: [Link]

  • Dzudza, A., & Marks, T. J. (2009). Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflate Ionic Liquids. Organic Chemistry Portal. Available at: [Link]

Sources

Method

Evaluating cytotoxicity of cyclopenta[b]quinoline-1,8-dione derivatives

Document ID: APP-NOTE-2026-03-13 Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Subject: In Vitro Cytotoxicity Evaluation and Mechanistic Profiling of Cyclopenta[...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: APP-NOTE-2026-03-13 Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Subject: In Vitro Cytotoxicity Evaluation and Mechanistic Profiling of Cyclopenta[b]quinoline-1,8-dione Derivatives

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a highly versatile pharmacophore ubiquitous in natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including anti-tubercular, anti-malarial, and anti-cancer properties[1]. Recently, polycyclic quinoline analogs, specifically cyclopenta[b]quinoline-1,8-dione derivatives , have garnered significant attention as novel DNA intercalating agents[2].

These compounds exert their cytotoxic effects primarily by penetrating the cell membrane, translocating to the nucleus, and reversibly interacting with the DNA double helix. Molecular modeling of related polycyclic quinolines (such as indeno[1,2-b]quinoline-9,11-diones) suggests that they bind to the minor groove of DNA via van der Waals interactions and π−π stacking with specific nucleobases, thereby creating steric hindrance that inhibits DNA replication and transcription, ultimately triggering apoptosis.

Because many early-stage cyclopenta[b]quinoline-1,8-dione scaffolds exhibit relatively weak initial cytotoxicity (IC 50​ > 100 µM), standard IC 50​ metrics often fail to capture subtle structure-activity relationship (SAR) improvements. Therefore, this protocol establishes a validated framework for synthesizing these derivatives and evaluating their biological activity using high-resolution IC 15​ and IC 30​ thresholds[2].

MOA C Cyclopenta[b]quinoline -1,8-dione N Nuclear Translocation C->N Cellular Uptake D DNA Minor Groove Intercalation N->D u03C0-u03C0 Stacking R Replication Inhibition D->R Steric Hindrance A Cytotoxicity & Apoptosis R->A Viability Loss

Figure 1: Mechanistic pathway of cyclopenta[b]quinoline-1,8-dione derivatives inducing cytotoxicity.

Experimental Design: Causality and Self-Validation

To ensure a self-validating experimental system, every step of the in vitro workflow is designed with specific causal logic:

  • Synthesis Strategy: The core scaffold is synthesized via a one-pot molecular condensation of equimolar amounts of 3-imino cyclopentanone, a corresponding aldehyde, and cyclohexane-1,3-dione[2]. This allows for rapid parallel library generation.

  • Cell Line Selection: A diverse panel of human cancer cell lines—HeLa (cervical), LS180 (colon), MCF-7 (breast), and Raji (lymphoma)—is utilized to assess broad-spectrum versus tissue-specific cytotoxicity[2].

  • Solvent Control (DMSO): Compounds are dissolved in DMSO. The final assay concentration of DMSO is strictly maintained below 0.5% (v/v)[3]. Causality: Concentrations above 0.5% can induce solvent-mediated membrane permeabilization, artificially inflating the apparent cytotoxicity of the drug.

  • Assay Selection (MTT): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is chosen because it directly measures the activity of mitochondrial succinate dehydrogenase. Causality: Only metabolically active (viable) cells can cleave the tetrazolium ring to form purple formazan crystals, providing a highly reliable, quantifiable proxy for cell viability[2],[3].

  • Metric Shift (IC 30​ over IC 50​ ): For compounds demonstrating weak biological activity, calculating the concentration required to inhibit 30% of cell growth (IC 30​ ) provides a more sensitive indicator for early SAR differentiation than the traditional IC 50​ [2].

Step-by-Step Methodology: Cytotoxicity Screening

Phase 1: Reagent and Stock Preparation
  • Compound Solubilization: Weigh the purified cyclopenta[b]quinoline-1,8-dione derivative and dissolve it in 100% sterile DMSO to create a 20 mM master stock. Store at -20°C protected from light.

  • Working Solutions: Perform serial dilutions of the master stock in complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Pen/Strep) to achieve final treatment concentrations (e.g., 10, 25, 50, 80, 100 µM). Ensure the final DMSO concentration is 0.5%[3].

  • Positive Control: Prepare a 10 µM stock of a known intercalator (e.g., Cisplatin or Doxorubicin) as a positive control for apoptosis[3].

Phase 2: Cell Seeding and Treatment
  • Harvesting: Detach log-phase HeLa, LS180, MCF-7, and Raji cells using 0.25% Trypsin-EDTA (for adherent lines) or centrifugation (for suspension lines like Raji).

  • Seeding: Count cells using a hemocytometer and seed at a density of 1×104 cells/well in a 96-well flat-bottom microtiter plate (100 µL/well).

    • Critical Step: Incubate the plate at 37°C in a 5% CO 2​ humidified atmosphere for 24 hours to allow adherent cells to attach and resume exponential growth.

  • Drug Exposure: Aspirate the old media (for adherent cells) and add 100 µL of the prepared working solutions. For suspension cells, add the drug in a concentrated 10 µL spike. Include vehicle control wells (0.5% DMSO in media). Incubate for 72 hours[3].

Phase 3: MTT Assay and Quantification
  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for exactly 4 hours.

    • Causality: This 4-hour window is critical for viable cells to internalize the dye and reduce it to insoluble intracellular formazan crystals.

  • Solubilization: Carefully aspirate the media (centrifuge the plate first for Raji cells). Add 150 µL of 100% DMSO to each well to dissolve the formazan crystals. Agitate on a microplate shaker for 15 minutes.

  • Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris noise.

  • Data Processing: Calculate cell viability as a percentage of the vehicle control:

    Viability(%)=ODcontrol​−ODblank​ODtreatment​−ODblank​​×100

Workflow S1 1. Compound Synthesis & Verification S2 2. Stock Preparation (DMSO < 0.5% final) S1->S2 S3 3. Cell Seeding (Log-phase growth) S2->S3 S4 4. Drug Incubation (24h - 72h) S3->S4 S5 5. MTT Addition (Formazan Formation) S4->S5 S6 6. Spectrophotometry & IC30 Calculation S5->S6

Figure 2: Step-by-step experimental workflow for evaluating in vitro cytotoxicity via MTT assay.

Data Presentation & SAR Interpretation

When evaluating the library of cyclopenta[b]quinoline-1,8-dione derivatives, most unoptimized scaffolds demonstrate weak cytotoxicity (IC 50​ > 100 µM)[2]. However, specific functional group modifications yield significant improvements.

As summarized in Table 1 , the introduction of a bromophenyl moiety at the C9 position and a phenyl substitution on the central quinoline nitrogen (Compound 6h) drastically enhances binding affinity and subsequent cytotoxicity, particularly in Raji and HeLa cell lines[2].

Table 1: Quantitative Cytotoxicity (IC 30​ in µM) of Selected Derivatives

Compound IDN-Substitution (R1)C9-Substitution (R2)HeLa (µM)LS180 (µM)MCF-7 (µM)Raji (µM)
Base Scaffold HPhenyl> 100> 100> 100> 100
Compound 6h Phenyl3-Bromo-phenyl24.4 > 100> 10082.0
Cisplatin (Control) N/AN/A< 5.0< 5.0< 5.0< 5.0

Data Interpretation: The enhanced potency of Compound 6h (9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione) highlights the importance of halogenated aromatic rings in optimizing hydrophobic interactions within the DNA minor groove[2],. While overall anti-cancer effects remain moderate compared to clinical standards like Cisplatin, the cyclopenta[b]quinoline-1,8-dione structure serves as a highly modular, viable scaffold for future rational drug design[2].

References

  • Source: Iranian Journal of Pharmaceutical Research (via NIH)
  • The Cytotoxic Activity of Diiron Bis-Cyclopentadienyl Complexes with Bridging C3-Ligands Source: MDPI URL
  • Source: SID.
  • Natural and Synthetic Quinoline Derivatives as Antituberculosis Agents Source: Austin Publishing Group URL

Sources

Application

Application of Hexahydroquinolines as Selective COX-2 Inhibitors: A Comprehensive Guide for Researchers

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of hexahydroquinoline derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. This guide of...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of hexahydroquinoline derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. This guide offers in-depth technical protocols, from chemical synthesis to in vivo evaluation, grounded in scientific principles to ensure experimental success and data integrity.

Introduction: The Rationale for Targeting COX-2 with Hexahydroquinolines

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[2] There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a crucial role in physiological functions such as protecting the stomach lining and maintaining platelet function.[2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3]

Traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. Selective COX-2 inhibitors were developed to reduce these side effects by specifically targeting the COX-2 enzyme responsible for inflammation and pain, while sparing the protective COX-1 enzyme.[2] This selectivity is a key advantage in developing safer anti-inflammatory therapies.[4]

The quinoline scaffold is a prominent structural motif in a wide array of therapeutic agents, demonstrating a broad range of pharmacological activities.[5][6] Modifications to the quinoline scaffold have been extensively studied to enhance its pharmacological properties, including selectivity and bioavailability.[5] Among these, hexahydroquinoline derivatives have emerged as a promising class of selective COX-2 inhibitors.[7][8] The hexahydroquinoline moiety serves as a suitable scaffold for designing potent and selective COX-2 inhibitors.[7][8]

This guide will provide a comprehensive overview of the synthesis and evaluation of hexahydroquinoline derivatives as selective COX-2 inhibitors, offering detailed protocols and insights into the experimental design and data interpretation.

Synthesis of Hexahydroquinoline Derivatives

The synthesis of 5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives is often achieved through a one-pot Hantzsch condensation reaction. This multicomponent reaction is a straightforward and reliable method for preparing these compounds.[9]

General Protocol for Hantzsch Synthesis of 5-Oxo-1,4,5,6,7,8-Hexahydroquinolines

This protocol describes the synthesis of 5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives, a class of compounds that have shown promise as selective COX-2 inhibitors.[7][8]

Materials:

  • Aromatic aldehyde (1 mmol)

  • 5,5-dimethyl-1,3-cyclohexanedione (1 mmol)

  • Substituted 1,3-diaryl-2-propen-1-one (chalcone) (1 mmol)

  • Ammonium acetate (2 mmol)

  • Methanol (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) supplies

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), 5,5-dimethyl-1,3-cyclohexanedione (1 mmol), the appropriate substituted 1,3-diaryl-2-propen-1-one (1 mmol), and ammonium acetate (2 mmol) in methanol (10 mL).[7][8]

  • Attach a reflux condenser and heat the mixture to reflux with stirring.[10]

  • Monitor the progress of the reaction using TLC. The reaction is typically complete after several hours.[7][8]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • A solid product will often precipitate out of the solution. Collect the solid by vacuum filtration.[11]

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.[12]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[11]

Characterization:

The structure of the synthesized hexahydroquinoline derivatives should be confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[6][13]

In Vitro Evaluation of COX-2 Inhibition

The in vitro evaluation of newly synthesized hexahydroquinoline derivatives is a critical step in determining their potency and selectivity as COX-2 inhibitors. This is typically achieved by measuring the 50% inhibitory concentration (IC50) for both COX-1 and COX-2 enzymes.[14][15]

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric assay to determine the inhibitory activity of test compounds against COX-1 and COX-2. The assay measures the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[13][16]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • TMPD (colorimetric substrate)

  • Test compounds (hexahydroquinoline derivatives)

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in assay buffer. Prepare serial dilutions of the test compounds and reference inhibitors.

  • Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.[13][17]

  • Inhibitor Addition: Add 10 µL of the diluted test compound, reference inhibitor, or vehicle control (e.g., DMSO) to the wells.[14]

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[14]

  • Reaction Initiation: Add 20 µL of TMPD solution to each well, followed by 20 µL of arachidonic acid solution to initiate the reaction.[13][17]

  • Detection: Immediately measure the absorbance at 590 nm using a microplate reader. Kinetic readings can be taken over 5-10 minutes.[13][14]

Data Analysis:

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[3][15]

  • The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2).[14] A higher SI value indicates greater selectivity for COX-2.

Cell-Based Assays for Anti-inflammatory Activity and Cytotoxicity

Cell-based assays provide a more physiologically relevant system to evaluate the efficacy and potential toxicity of the synthesized hexahydroquinoline derivatives.

Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production in RAW 264.7 Macrophages

This assay assesses the ability of the test compounds to inhibit the production of PGE2, a key inflammatory mediator, in LPS-stimulated macrophage cells.[18]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • PGE2 ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.[19]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.[18][19]

  • Supernatant Collection: After incubation, collect the cell culture supernatants.[18]

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's protocol.[18]

Western Blot Analysis of COX-2 Expression

This protocol is used to determine if the test compounds affect the expression level of the COX-2 protein in stimulated cells.

Materials:

  • Cell lysates from the LPS-stimulated RAW 264.7 cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blot transfer system

  • Primary antibody against COX-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST.[14]

  • Antibody Incubation: Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[20]

Materials:

  • Cell line of interest (e.g., RAW 264.7 or a cancer cell line)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-48 hours.[2]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][20]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

In Vivo Evaluation of Anti-inflammatory Activity

In vivo animal models are essential for evaluating the anti-inflammatory efficacy of promising hexahydroquinoline derivatives in a whole-organism context.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.[16]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • 1% Carrageenan solution in sterile saline

  • Test compounds

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Grouping: Randomly divide the rats into groups (n=6 per group): vehicle control, test compound groups (various doses), and a positive control group.[8]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[1][8]

  • Drug Administration: Administer the test compounds and positive control orally one hour before inducing inflammation.[8]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[1][8]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[8]

Data Analysis:

  • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀, where Vₜ is the volume at time t and V₀ is the initial volume.[8]

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Structure-Activity Relationship (SAR) Insights

The biological activity of hexahydroquinoline derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. Key SAR findings include:

  • The presence of a methoxy (OMe) group at the para-position of the C-2 or C-4 phenyl ring can increase potency and COX-2 selectivity.[7][8]

  • Conversely, the introduction of large groups such as chloro (Cl), bromo (Br), or nitro (NO2) at the same positions can decrease COX-2 inhibitory potency and selectivity.[7][8]

These insights are crucial for guiding the rational design of new, more potent, and selective hexahydroquinoline-based COX-2 inhibitors.

Data Presentation and Visualization

Table 1: Representative In Vitro COX Inhibition Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Hexahydroquinoline A 15.20.1884.4
Hexahydroquinoline B >1000.09>1111
Celecoxib (Reference) 20.20.05404

Note: The data presented are hypothetical and for illustrative purposes only.

Diagrams

G cluster_0 Synthesis Workflow Reactants Aromatic Aldehyde + 5,5-dimethyl-1,3-cyclohexanedione + Chalcone + Ammonium Acetate Reaction Hantzsch Condensation (Methanol, Reflux) Reactants->Reaction Purification Filtration & Recrystallization Reaction->Purification Product Hexahydroquinoline Derivative Purification->Product

Caption: Workflow for the synthesis of hexahydroquinoline derivatives.

G cluster_1 In Vitro Evaluation Workflow Synthesis Synthesized Hexahydroquinoline COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay Cell_Assay Cell-Based Assays (PGE2, Cytotoxicity) Synthesis->Cell_Assay Data_Analysis Data Analysis (IC50, SI, % Inhibition) COX_Assay->Data_Analysis Cell_Assay->Data_Analysis InVivo_Assay In Vivo Anti-inflammatory Assay Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound Lead_Compound->InVivo_Assay

Caption: Overall workflow for the evaluation of hexahydroquinolines.

Conclusion

This guide provides a comprehensive framework for the synthesis and evaluation of hexahydroquinoline derivatives as selective COX-2 inhibitors. By following these detailed protocols and considering the underlying scientific principles, researchers can effectively explore the therapeutic potential of this promising class of compounds. The combination of chemical synthesis, in vitro screening, cell-based assays, and in vivo validation is essential for the successful development of novel and safer anti-inflammatory agents.

References

  • Patsnap Synapse. (2024, June 21). What are COX-2 inhibitors and how do they work?
  • Fiveable. (2025, August 15). Selective cox-2 inhibitors Definition - Intro to...
  • Zarghi, A., Sabakhi, I., Topuzyan, V., Hajimahdi, Z., & Daraie, B. (2014). Design, Synthesis and Biological Evaluation of 5-Oxo-1,4,5,6,7,8 Hexahydroquinoline Derivatives as Selective Cyclooxygenase-2 Inhibitors. Brieflands.
  • Benchchem. (n.d.). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Zarghi, A., Sabakhi, I., Topuzyan, V., Hajimahdi, Z., & Daraie, B. (2014). Design, Synthesis and Biological Evaluation of 5-Oxo-1,4,5,6,7,8 Hexahydroquinoline Derivatives as Selective Cyclooxygenase-2 Inhibitors. PMC.
  • Zarghi, A., Sabakhi, I., Topuzyan, V., Hajimahdi, Z., & Daraie, B. (2014). Design, synthesis and biological evaluation of 5-oxo-1,4,5,6,7,8 hexahydroquinoline derivatives as selective cyclooxygenase-2 inhibitors. PubMed.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit COX2 82210.
  • Benchchem. (n.d.). Application Notes and Protocols: Evaluation of Cox-2-IN-32 in RAW 264.7 Macrophages.
  • Benchchem. (n.d.). In vitro assay for determining the IC50 of Rofecoxib in various cell lines.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC.
  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. (n.d.). ACS Publications.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay.
  • Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages. (n.d.). PMC.
  • Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. (2017, December 6). PMC.
  • ResearchGate. (n.d.). Western blot analysis for COX-2 expression in A549, MCF-7, NCI-H460,....
  • African Journal of Pharmacy and Pharmacology. (2023, February 28). in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants.
  • Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse.
  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • ResearchGate. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse.
  • ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. (n.d.).
  • Learning from the Hantzsch synthesis. (2000, November 7).
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 6). PMC.
  • View of THE GREEN APPROACH FOR THE SYNTHESIS OF SOME HYDROQUINOLINE DERIVATIVES COMPOUND VIA HANTZSCH REACTION. (2024, October 14).
  • (PDF) One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol. (2014, October 20). ResearchGate.
  • Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. (2019, November 25).
  • ResearchGate. (n.d.). Western blot analysis for measuring the COX-2 expression after exposing....
  • Benchchem. (n.d.). Application Notes and Protocols for Hantzsch Reaction Derivatives.
  • Analysis of the Expression and Activity of Cyclooxygenases COX-1 and COX-2 in THP-1 Monocytes and Macrophages Cultured with Xenogenic Collagen Matrices Biofunctionalized with the Injectable Platelet-Rich Fibrin. (2025, May 5). MDPI.
  • Immunodetection of cyclooxygenase-2 (COX-2) is restricted to tissue macrophages in normal rat liver and to recruited mononuclear phagocytes in liver injury and cholangiocarcinoma. (n.d.). PMC - NIH.
  • (PDF) THE GREEN APPROACH FOR THE SYNTHESIS OF SOME HYDROQUINOLINE DERIVATIVES COMPOUND VIA HANTZSCH REACTION. (2024, October 4). ResearchGate.
  • Summary of in vitro COX inhibition assays. IC 50 values reflect the mean ± standard. (n.d.).
  • Full article: Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. (2020, February 3). Taylor & Francis.
  • Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. (n.d.). PMC.
  • Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. (2020, December 14). Bentham Science.

Sources

Technical Notes & Optimization

Troubleshooting

Purification of crude hexahydrocycloocta[b]quinoline product

Technical Support Center: Purification of Hexahydrocycloocta[b]quinoline Welcome to the technical support and troubleshooting guide for the isolation and purification of hexahydrocycloocta[b]quinoline. This guide is desi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Hexahydrocycloocta[b]quinoline

Welcome to the technical support and troubleshooting guide for the isolation and purification of hexahydrocycloocta[b]quinoline. This guide is designed for researchers and drug development professionals who require high-purity quinoline derivatives for downstream pharmacological or materials science applications.

Mechanistic Overview

The synthesis of hexahydrocycloocta[b]quinoline is classically achieved via the Friedländer condensation between 2-aminobenzaldehyde (or its derivatives) and cyclooctanone[1]. Mechanistically, this reaction proceeds through a slow intermolecular aldol condensation followed by a rapid cyclodehydration to form the thermodynamically stable quinoline core[2].

However, the steric bulk and transannular strain inherent to the 8-membered cyclooctane ring often reduce the reaction rate compared to smaller cycloalkanones. This kinetic bottleneck frequently results in crude mixtures containing unreacted starting materials and competing aldol self-condensation byproducts. Understanding these mechanistic limitations is critical for designing an effective purification strategy.

Purification Workflow

G SM Starting Materials (2-Aminobenzaldehyde + Cyclooctanone) Reaction Friedländer Condensation (Catalyst / Heat) SM->Reaction Crude Crude Mixture (Target + Unreacted SM + Aldol Byproducts) Reaction->Crude Quench Extraction Liquid-Liquid Extraction (EtOAc / H2O) Crude->Extraction Remove aqueous salts Chromatography Silica Gel Chromatography (Hexane/EtOAc Gradient) Extraction->Chromatography Concentrate organic layer Recrystallization Recrystallization (Hot Ethanol) Chromatography->Recrystallization Isolate Rf ~0.45 fraction Pure Pure Hexahydrocycloocta[b]quinoline (Yield: >95% Purity) Recrystallization->Pure Vacuum dry crystals

Workflow for the synthesis and purification of hexahydrocycloocta[b]quinoline.

Standard Operating Procedure (SOP): Isolation & Purification

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Each phase includes analytical checkpoints to verify success before proceeding.

Phase 1: Reaction Quench and Extraction

  • Quench: Upon completion of the Friedländer reaction, cool the reaction vessel to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per mmol of substrate).

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 10 mL). Causality: This neutralizes any acidic catalysts (e.g., ion-exchange resins or Lewis acids) used during synthesis, preventing product degradation or reverse aldol reactions during solvent evaporation[3].

  • Extraction: Extract the combined aqueous layers with fresh EtOAc. Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a viscous crude oil.

    • Validation Checkpoint: Perform a crude ¹H NMR. The presence of a broad singlet around δ 8.0 ppm indicates the quinoline aromatic protons, while multiplets near δ 3.15 ppm correspond to the α-methylene protons of the cyclooctane ring.

Phase 2: Flash Column Chromatography

  • Column Preparation: Pack a glass column with silica gel (P60, 40–63 μm particle size) using 100% Hexane.

  • Loading: Dry-load the crude oil onto a small amount of silica gel to prevent band broadening, which is common with viscous cyclooctane derivatives.

  • Elution: Begin elution with 100% Hexane (2 column volumes) to flush out unreacted cyclooctanone. Gradually increase the solvent polarity to a 95:5 Hexane:EtOAc mixture[4].

  • Fraction Collection: Collect fractions and monitor via TLC (UV 254 nm). The target hexahydrocycloocta[b]quinoline will elute as a highly UV-active spot.

    • Validation Checkpoint: The product fraction should exhibit an Rf​ of ~0.45 in 90:10 Hexane:EtOAc.

Phase 3: Recrystallization (Final Polish)

  • Solvent Exchange: Concentrate the pure fractions from chromatography under reduced pressure until a semi-solid or oil is obtained.

  • Dissolution: Dissolve the residue in a minimum volume of boiling absolute ethanol[3].

  • Crystallization: Allow the solution to cool ambiently to room temperature, then transfer to an ice bath (0–4 °C) for 2 hours. Causality: The twist-boat conformation of the cyclooctane ring can delay nucleation[3]; scratching the inside of the flask with a glass rod provides the necessary kinetic energy for lattice formation.

  • Isolation: Filter the faint yellow crystals and dry under high vacuum (0.1 Torr) for 12 hours.

Quantitative Purification Metrics

Use the following empirically derived parameters to benchmark your purification workflow.

ParameterValue / DescriptionRationale
Optimal Eluent System Hexane : EtOAc (95:5 to 90:10)Balances the elution of the non-polar cyclooctane ring and the polar quinoline nitrogen[4].
Product Rf​ Value ~0.45 (in 90:10 Hexane:EtOAc)Provides optimal separation ( ΔRf​>0.15 ) from unreacted cyclooctanone ( Rf​ ~0.70).
Recrystallization Solvent Absolute EthanolProduct exhibits a steep solubility curve in EtOH; highly soluble at 78 °C, insoluble at 0 °C[3].
Typical Yield 75% - 96%Varies based on catalyst efficiency and the minimization of aldol side-reactions[3][4].

Troubleshooting & FAQs

Q1: Why does my crude product contain a high percentage of unreacted cyclooctanone, and how do I remove it? A1: Cyclooctanone is significantly less reactive than smaller cyclic ketones (like cyclohexanone) due to transannular strain and steric hindrance in the 8-membered ring. During the initial Knoevenagel condensation step of the Friedländer reaction, this steric bulk slows the nucleophilic attack[1][2]. To remove excess cyclooctanone, apply high vacuum (e.g., 0.1 Torr at 60 °C) to the crude mixture before chromatography, as cyclooctanone is relatively volatile. Alternatively, an extended 100% hexane flush during the initial stages of chromatography will elute the non-polar cyclooctanone before the target quinoline.

Q2: I am observing a closely eluting impurity on TLC (Hexane:EtOAc). What is it and how do I resolve it? A2: This is typically the self-condensation (aldol) byproduct of cyclooctanone or unreacted 2-aminobenzaldehyde. Because the Friedländer synthesis involves a slow intermolecular aldol condensation followed by rapid cyclization[2], any hindrance to cyclization causes aldol byproducts to accumulate. To resolve this, switch your TLC and column solvent system from Hexane:EtOAc to Toluene:EtOAc (98:2). Toluene provides strong π-π interactions with the quinoline core, often improving the separation factor ( α ) between the aromatic product and aliphatic aldol impurities.

Q3: My isolated hexahydrocycloocta[b]quinoline is an oil rather than a solid. How do I induce crystallization? A3: The cyclooctane ring in hexahydrocycloocta[b]quinoline adopts a twist-boat conformation[3], which can make crystal lattice packing kinetically slow. Furthermore, trace residual ethyl acetate from chromatography disrupts the lattice. To induce crystallization, ensure complete solvent removal under high vacuum for at least 4 hours. Triturate the resulting oil with ice-cold hexanes to extract residual lipophilic impurities, scratch the side of the flask to create nucleation sites, and recrystallize directly from hot ethanol[3].

References

  • The Friedländer Synthesis of Quinolines - Organic Reactions.
  • Concerning the mechanism of the Friedländer quinoline synthesis - ResearchG
  • Ionic Organic Solid 1,3-Bis(sulfomethyl)imidazoliumate as an Effective Metal-Free Catalyst for Sustainable Organic Syntheses - MDPI.
  • 2-Chloro-12-phenyl-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline - NIH.

Sources

Optimization

Technical Support Center: Navigating the Skraup Quinoline Synthesis

The Skraup synthesis, a classic and powerful method for constructing the quinoline scaffold, is a cornerstone of heterocyclic chemistry.[1][2][3] Developed by Czech chemist Zdenko Hans Skraup in 1880, this reaction invol...

Author: BenchChem Technical Support Team. Date: March 2026

The Skraup synthesis, a classic and powerful method for constructing the quinoline scaffold, is a cornerstone of heterocyclic chemistry.[1][2][3] Developed by Czech chemist Zdenko Hans Skraup in 1880, this reaction involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to yield a quinoline.[2][3][4] While highly effective, the synthesis is notorious for its vigorous, highly exothermic nature and the frequent formation of intractable tar, which can significantly complicate product isolation and reduce yields.[1][5][6][7]

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions, enabling the successful and safe execution of the Skraup quinoline synthesis.

Troubleshooting Guide: Overcoming Tar Formation and Other Common Challenges

This section addresses specific experimental issues in a question-and-answer format, offering explanations grounded in the reaction mechanism and providing actionable solutions.

Issue 1: My reaction is extremely violent and difficult to control, leading to a dark, tarry mixture.

Question: What is causing this violent exotherm, and what are the immediate and preventative measures I should take to control it and minimize tar formation?

Answer: The violent exotherm is a known hazard of the Skraup synthesis and is primarily caused by the rapid, acid-catalyzed dehydration of glycerol to acrolein, a highly reactive α,β-unsaturated aldehyde.[6][8][9] This initial step, coupled with the subsequent exothermic Michael addition of the aniline and cyclization, can lead to a runaway reaction if not properly managed.[2][6] High localized temperatures accelerate side reactions, particularly the polymerization of acrolein, which is a primary source of tar.[5][6][8][10]

Immediate Actions for a Runaway Reaction:

  • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the internal temperature.

  • Ensure adequate ventilation and be prepared for a potential pressure increase. Always work in a fume hood with the sash down and use a blast shield.[5]

Preventative Measures:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a critical and widely adopted method for moderating the reaction's vigor.[5][6][10][11] Ferrous sulfate is believed to act as an oxygen carrier, allowing the final oxidation step to occur more smoothly over a longer period, thus preventing a sudden and violent exotherm.[5][6][11] Boric acid has also been used for this purpose.[10][12]

  • Controlled Reagent Addition: The order of addition is crucial. Typically, the aniline, ferrous sulfate, and glycerol are mixed before the slow, careful addition of concentrated sulfuric acid with cooling.[5][11] Adding the sulfuric acid last and slowly allows for better temperature control during the initial, highly exothermic mixing phase.[10][13]

  • Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (often indicated by boiling), remove the heat source. The reaction's own exotherm should sustain it for a period.[5][10] Re-apply heat only after this initial vigorous phase has subsided to drive the reaction to completion.[5]

  • Efficient Stirring: Use a robust mechanical stirrer to ensure homogenous mixing.[6] This prevents the formation of localized hotspots where decomposition and tarring are more likely to occur.[8]

Issue 2: My quinoline yield is consistently low, and the main product is a thick, intractable tar.

Question: Beyond controlling the exotherm, what other factors contribute to low yields and significant tar formation, and how can I optimize my protocol?

Answer: Low yields are almost always linked to the formation of tarry byproducts.[6] The highly acidic and high-temperature conditions required for the Skraup synthesis are conducive to the polymerization of the acrolein intermediate.[5][10]

Key Factors and Optimization Strategies:

Factor Impact on Tar Formation & Yield Recommended Action
Reaction Temperature Excessively high temperatures promote the polymerization of acrolein and other unsaturated intermediates, leading to tar.[8][10] Insufficient temperature can lead to an incomplete reaction.[8]Maintain strict temperature control, generally in the 100-150°C range for the main reaction phase.[8] Consider a two-stage temperature profile: a lower initial temperature followed by a higher temperature to complete the reaction.[8]
Oxidizing Agent The choice of oxidant can influence the reaction's vigor and yield. Nitrobenzene is common but can lead to a violent reaction.[3][5][9]Arsenic pentoxide (As₂O₅) or arsenic acid is reported to result in a less violent reaction.[1][3][4][9] Milder oxidants like iodine can also be effective and help control the exotherm.[5][9] In some modified procedures using microwave heating or ionic liquids, an external oxidant may not be necessary.[14]
Reagent Purity Anhydrous conditions are important. Water can interfere with the efficient dehydration of glycerol.[10] Ensure high-purity, anhydrous glycerol is used.[6][11]Use "dynamite" glycerol, which contains less than 0.5% water, for best results.[11][15] Ensure all other reagents are of high purity.[10]
Aniline Substituents The electronic nature of substituents on the aniline ring affects reactivity. Strong electron-withdrawing groups (e.g., nitro groups) deactivate the ring, making the cyclization step more difficult and often requiring harsher conditions, which can increase tar formation and lower yields.[5][6][16]Be aware of substituent effects. For deactivated anilines, consider alternative quinoline synthesis methods or be prepared to optimize conditions extensively.[16]
Polymerization Inhibitors In some cases, the addition of a polymerization inhibitor can help suppress the unwanted polymerization of acrolein.Consider the experimental addition of a small amount of a polymerization inhibitor like hydroquinone.[9][17][]

Issue 3: I've managed to get a reasonable yield, but my crude product is a dark, viscous oil heavily contaminated with tar. How can I effectively purify my quinoline?

Question: What are the most effective methods for separating the quinoline product from the non-volatile tarry residue?

Answer: Purifying quinoline from the tarry byproducts of a Skraup synthesis is a critical and often challenging step.[6][15] The most common and effective method relies on the volatility of the quinoline product.

Purification Protocol:

  • Alkalinization: After the reaction is complete and has cooled, the mixture is made strongly alkaline, typically by the slow and careful addition of a concentrated sodium hydroxide solution.[1][5] This neutralizes the sulfuric acid and liberates the quinoline as a free base.

  • Steam Distillation: This is the primary technique for separating the volatile quinoline from the non-volatile tar.[5][6][10] Steam is passed through the alkaline mixture, and the quinoline co-distills with the water.[1][5]

  • Extraction: The quinoline is then separated from the aqueous distillate. This can be done by physically separating the layers if they are distinct, followed by extraction of the aqueous layer with an organic solvent like diethyl ether or dichloromethane to recover any dissolved product.[5]

  • Removal of Unreacted Aniline: Unreacted aniline can often co-distill with the quinoline. To remove it, the distillate can be acidified with dilute sulfuric acid. The solution is then cooled, and a solution of sodium nitrite is added to diazotize the remaining aniline. The non-volatile diazonium salt can then be removed, and after making the solution alkaline again, the pure quinoline can be re-distilled with steam.[5]

  • Final Purification: For very high purity, the isolated quinoline can be further purified by distillation under reduced pressure.[1][5][11]

Skraup Synthesis Reaction and Tar Formation Mechanism

The following diagram illustrates the key steps of the Skraup synthesis, highlighting the points where tar formation is most prevalent.

Skraup_Mechanism cluster_main Skraup Quinoline Synthesis cluster_tar Side Reaction Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael Adduct (β-Anilinopropionaldehyde) Acrolein->Michael_Adduct Michael Addition Tar Tar Formation Acrolein->Tar Polymerization (Major Pathway) Aniline Aniline Aniline->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Michael_Adduct->Tar Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Mechanism of Skraup synthesis and primary pathway to tar formation.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues encountered during the Skraup synthesis.

Troubleshooting_Workflow Start Start: Skraup Synthesis Issue Problem Identify Primary Problem Start->Problem Violent Violent Reaction / Exotherm Problem->Violent Violent Reaction LowYield Low Yield / High Tar Problem->LowYield Low Yield / Tar Purification Purification Difficulty Problem->Purification Purification Issues Sol_Violent1 Add Moderator (e.g., FeSO₄) Violent->Sol_Violent1 Sol_Yield1 Optimize Temperature (Avoid overheating) LowYield->Sol_Yield1 Sol_Purify1 Ensure Strong Alkalinization Before Distillation Purification->Sol_Purify1 Sol_Violent2 Control Reagent Addition (Slow H₂SO₄ addition with cooling) Sol_Violent1->Sol_Violent2 Sol_Violent3 Ensure Gradual Heating & Efficient Stirring Sol_Violent2->Sol_Violent3 End Successful Synthesis Sol_Violent3->End Sol_Yield2 Verify Reagent Purity (Anhydrous Glycerol) Sol_Yield1->Sol_Yield2 Sol_Yield3 Consider Milder Oxidant (e.g., As₂O₅, Iodine) Sol_Yield2->Sol_Yield3 Sol_Yield3->End Sol_Purify2 Perform Steam Distillation Sol_Purify1->Sol_Purify2 Sol_Purify3 Remove Aniline via Diazotization Sol_Purify2->Sol_Purify3 Sol_Purify3->End

Caption: A decision-making diagram for troubleshooting the Skraup synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Skraup synthesis? A1: The reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein.[1][4][19] The aromatic amine then undergoes a Michael addition to the acrolein.[1][19] This is followed by an acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline intermediate, which is finally oxidized to the aromatic quinoline product.[1][2][19]

Q2: Can this synthesis be performed under "green" or more environmentally friendly conditions? A2: Yes, modifications have been developed to improve the environmental footprint of the Skraup synthesis. These include using microwave-assisted synthesis to reduce reaction times and improve yields, and employing ionic liquids as both solvent and catalyst, which can lead to cleaner reactions.[5][14] Some research has also focused on developing solvent-free conditions.[5]

Q3: What are some common oxidizing agents used, and are there safer alternatives to traditional ones? A3: Nitrobenzene, corresponding to the aniline used, is a traditional oxidizing agent that can also act as a solvent.[1][4][9] However, it contributes to the reaction's violence.[9] Arsenic pentoxide or arsenic acid is a well-known, less violent alternative.[1][3] Safer and milder oxidants like iodine have also been successfully used.[5][9] In some cases, air or oxygen can serve as the oxidant.[20]

Q4: What are the main limitations of the Skraup synthesis? A4: The primary limitations are the harsh reaction conditions (strong acid, high temperature), the often violent and exothermic nature of the reaction, and the significant formation of tar, which complicates purification and lowers yields.[14][15] Furthermore, the reaction is generally not suitable for anilines with strong electron-withdrawing groups, which are deactivating.[5][6]

Q5: Are there alternative methods for synthesizing quinolines? A5: Yes, several other named reactions exist for quinoline synthesis, including the Doebner-von Miller, Friedländer, Combes, and Pfitzinger syntheses.[19][20] These alternatives often provide routes to substituted quinolines that may be difficult to access via the traditional Skraup method and can sometimes offer milder reaction conditions.[14][21]

References

  • BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • Al Marzouqi, F., et al. (2019).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • BenchChem. (2025). Troubleshooting low yield in Skraup synthesis of quinoline precursors.
  • BenchChem. (2025). Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide.
  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • Grokipedia. Skraup reaction.
  • Vive Chemistry. (2012). Skraup's Synthesis. WordPress.com.
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • BenchChem. (2025).
  • BenchChem. Identification of common byproducts in quinoline synthesis.
  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis.
  • Sciencemadness.org. (2009).
  • Mourad, M. S., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
  • Wikipedia. Skraup reaction.
  • Clarke, H. T.; Davis, A. W. (1941). Quinoline. Organic Syntheses.
  • BenchChem. (2025). comparative analysis of quinoline synthesis methods (Skraup, Doebner-von Miller, etc.).
  • Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry.
  • Wako Pure Chemical Industries.
  • BOC Sciences.
  • Manske, R. H. F., & Kulka, M. (1941). A FURTHER MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE. Canadian Journal of Research.

Sources

Troubleshooting

Technical Support Center: Optimization of Hantzsch Synthesis for Hexahydroquinolines

Welcome to the Technical Support Center for the multicomponent Hantzsch synthesis of hexahydroquinolines. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 1,4-dihydr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the multicomponent Hantzsch synthesis of hexahydroquinolines. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 1,4-dihydropyridine (1,4-DHP) and hexahydroquinoline scaffolds—critical pharmacophores in calcium channel blockers and antitumor agents[1][2].

Traditional Hantzsch protocols required harsh conditions, such as refluxing in acetic acid, which compromised atom economy and generated significant chemical waste[1][3]. This guide focuses on modern, green-chemistry-aligned optimizations, providing mechanistic troubleshooting, self-validating protocols, and empirical data to streamline your synthetic workflows.

Mechanistic Pathway & Workflow Visualization

Understanding the sequence of bond formations is critical for troubleshooting. The four-component reaction involves an aldehyde, a 1,3-dicarbonyl (e.g., dimedone), an active methylene compound (e.g., malononitrile or ethyl acetoacetate), and an ammonia source (e.g., ammonium acetate)[1][4].

HantzschMechanism A1 Aldehyde + Active Methylene (e.g., Malononitrile) B1 Knoevenagel Condensation Intermediate A1->B1 A2 1,3-Dicarbonyl (Dimedone) + Ammonium Acetate B2 Enamine Intermediate A2->B2 C Michael Addition Adduct B1->C B2->C D Intramolecular Cyclization C->D E Dehydration D->E F Hexahydroquinoline Derivative E->F

Mechanistic pathway of the four-component Hantzsch synthesis of hexahydroquinolines.

Frequently Asked Questions (FAQs): Reaction Optimization

Q: How does solvent selection influence the reaction kinetics and pathway? A: In Hantzsch multicomponent reactions (MCRs), protic solvents like ethanol (EtOH) or EtOH/water mixtures are vastly superior to non-polar solvents[4][5].

  • Causality: Protic solvents engage in hydrogen bonding, which stabilizes the transition states and activates the carbonyl oxygen of the aldehydes and 1,3-dicarbonyls. This renders the electrophilic carbon more susceptible to nucleophilic attack by the enamine[5]. Furthermore, the addition of water can accelerate the reaction through hydrophobic effects, forcing the organic substrates together and increasing the effective local concentration[1].

Q: What is the mechanistic role of Lewis acid or ionic liquid catalysts in this synthesis? A: Catalysts like Gd(OTf)₃ or the ionic liquid [H₂-DABCO][HSO₄]₂ serve a dual activation purpose[4][6].

  • Causality: First, they act as Lewis/Brønsted acids to increase the electrophilicity of the aldehyde, accelerating the initial Knoevenagel condensation. Second, they stabilize the Michael addition intermediate. [H₂-DABCO][HSO₄]₂ is particularly effective because it provides a highly polar microenvironment that drastically reduces reaction times to 5–15 minutes at room temperature[4].

Troubleshooting Guide

Issue 1: The reaction stalls, yielding high amounts of the Knoevenagel intermediate but no final hexahydroquinoline.

  • Root Cause: This occurs when the enamine formation is too slow or the Michael addition fails due to low nucleophilicity. The Knoevenagel condensation is kinetically favored, leaving the enamine struggling to attack the sterically hindered adduct[3].

  • Solution: Ensure your ammonia source (ammonium acetate) is fresh and dry. If using a solvent-free method, the system might lack sufficient mobility. Switch to a mild heating condition (60 °C) or introduce a highly active heterogeneous catalyst like nanomagnetic-supported sulfonic acid (nano-γ-Fe₂O₃-SO₃H) to drive the Michael addition and subsequent cyclization[2].

Issue 2: Difficulty in recovering the catalyst, leading to heavy metal contamination in the product.

  • Root Cause: Homogeneous catalysts (like liquid acids or soluble metal salts) require complex aqueous workups, which can trap metal residues in the pharmaceutical intermediate.

  • Solution: Transition to a magnetically recoverable heterogeneous catalyst. Using nano-γ-Fe₂O₃-SO₃H allows you to simply place an external magnet against the flask; the catalyst deposits on the wall within seconds, leaving a clear product solution that can be decanted[2][7].

Issue 3: Low yields and inconsistent impurity profiles when scaling up the reaction.

  • Root Cause: Mass transfer limitations and poor heat distribution often plague scale-up in MCRs. The order of reagent addition also becomes critical at scale to prevent runaway side reactions[3].

  • Solution: Utilize PEG-400 as both a solvent and phase-transfer catalyst with a Zn-MOF catalyst at 80 °C, which has been proven to maintain high yields (up to 96%) even at larger scales[8]. Alternatively, strictly control the order of addition: mix the aldehyde and active methylene first, followed by the dimedone and ammonium acetate[3].

Quantitative Data: Catalyst & Condition Benchmarking

Use the following table to select the optimal reaction conditions based on your laboratory's constraints and desired throughput.

Catalyst SystemSolventTemp (°C)TimeAvg. Yield (%)Key Advantage
Catalyst-Free EtOH/H₂O251–2 h82–92No metal contamination, open-air[1]
[H₂-DABCO][HSO₄]₂ EtOH255–15 min76–100Ultra-fast kinetics, ambient temp[4]
Nano-γ-Fe₂O₃-SO₃H None60< 1 h> 90Instant magnetic recovery[2]
Gd(OTf)₃ (5 mol%) EtOH255 h89High functional group tolerance[6]
Zn-MOF PEG-400801–3 h96Scalability & Phase-transfer[8]
Cu-IRMOF-3 EtOH802 h~100Robust heterogeneous framework[5]

Standardized Experimental Protocols

Protocol A: Ultra-Fast Room Temperature Synthesis (Ionic Liquid Catalyzed)

Designed for rapid library generation with minimal energy input.

  • Reagent Loading: In a 25 mL round-bottom flask, sequentially add the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.2 mmol)[4].

  • Catalyst Addition: Add 30 mg of the ionic liquid [H₂-DABCO][HSO₄]₂ and 2 mL of absolute Ethanol[4].

  • Reaction & Monitoring: Stir the mixture at room temperature.

    • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the distinct aldehyde spot (typically within 5–15 minutes) validates the completion of the Knoevenagel and subsequent Michael steps[4].

  • Workup: Pour the mixture into crushed ice. Filter the precipitated solid, wash with cold water, and recrystallize from hot ethanol to yield the pure hexahydroquinoline derivative.

Protocol B: Solvent-Free Synthesis with Magnetic Recovery

Designed for maximum atom economy and zero solvent waste.

  • Reagent Loading: Combine the aromatic aldehyde (1.0 mmol), alkyl acetoacetate (1.0 mmol), 1,3-cyclohexanedione/dimedone (1.0 mmol), and ammonium acetate (1.1 mmol) in a reaction vessel[2].

  • Catalyst Addition: Add 0.031 g of nano-γ-Fe₂O₃-SO₃H catalyst[2].

  • Reaction: Heat the solvent-free mixture at 60 °C with vigorous stirring for approximately 45–60 minutes.

  • Self-Validating Workup:

    • Cool the mixture to room temperature and triturate with 5 mL of hot ethanol.

    • Validation Check: Place a neodymium magnet against the exterior of the flask. The dark suspension must turn completely clear within 10 seconds as the catalyst deposits on the magnetic bar/wall[2]. If the solution remains cloudy, the magnetic field is insufficient or the catalyst has degraded.

  • Isolation: Decant the clear solution, evaporate the ethanol, and recrystallize the crude product from EtOH/H₂O[2].

References

  • A Four-Component Cascade Synthesis of Hexahydroquinoline Derivatives at Room Temperature. International Journal of Innovative Research in Technology (IJIRT).1

  • Four-Component Synthesis of Polyhydroquinolines via Unsymmetrical Hantzsch Reaction Employing Cu-IRMOF-3 as a Robust Heterogeneous Catalyst. Chemical Methodologies.5

  • An efficient one-pot multi component synthesis of polyhydroquinoline derivatives through Hantzsch reaction catalysed by Gadolinium triflate. Arabian Journal of Chemistry.6

  • A solvent-free synthesis of polyhydroquinolines via Hantzsch multicomponent condensation catalyzed by nanomagnetic-supported sulfonic acid. SciELO.2

  • Tandem Protocol of Hexahydroquinoline Synthesis Using [H₂-DABCO][HSO₄]₂ Ionic Liquid as a Green Catalyst at Room Temperature. ACS Omega.4

  • Microporous hierarchically Zn-MOF as an efficient catalyst for the Hantzsch synthesis of polyhydroquinolines. PMC.8

Sources

Optimization

Diagnostic Workflow: Identifying Your Synthesis Bottleneck

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the most complex bottlenecks encountered during the synthesis of polysubstitute...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the most complex bottlenecks encountered during the synthesis of polysubstituted quinolines.

Quinoline scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. However, constructing these heavily functionalized rings often presents significant challenges, including poor regiocontrol, catalyst poisoning, and functional group degradation. This guide moves beyond basic reaction schemes to explain the causality behind experimental failures and provides self-validating protocols to ensure reproducible success.

Before adjusting your reaction parameters, use the diagnostic decision tree below to isolate the root cause of your synthetic failure.

TroubleshootingTree Start Identify Synthesis Challenge Regio Poor Regioselectivity (Isomer Mixtures) Start->Regio Unsymmetrical Ketones Yield Low Yield / Stalled Reaction (Catalyst Issues) Start->Yield MCRs / A3-Coupling Harsh Functional Group Degradation (Harsh Conditions) Start->Harsh Classical Skraup Sol1 Use Ionic Liquids or Amine Catalysts Regio->Sol1 Sol2 Optimize Lewis Acidity (e.g., Cu(OTf)2) Yield->Sol2 Sol3 In Situ Reduction (Reductive Friedländer) Harsh->Sol3

Diagnostic decision tree for identifying and resolving quinoline synthesis challenges.

Module 1: Regioselectivity Challenges in Friedländer Annulation

The Challenge: The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with an α-methylene ketone. When utilizing unsymmetrical ketones (e.g., 2-butanone), the presence of two different enolizable α-methylene groups leads to competing condensation pathways, resulting in an inseparable mixture of regioisomeric quinolines 1.

Q: Why am I getting a 1:1 mixture of 2,3-disubstituted and 2,4-disubstituted quinolines when using an unsymmetrical methyl ketone? A: Under standard thermodynamic basic conditions (e.g., KOH or NaOH), enolization occurs at both the kinetic (methyl) and thermodynamic (methylene) α-carbons. Because the activation energies for both cyclization pathways are similar under strong base catalysis, regiocontrol is lost.

Q: How can I force the reaction to yield a single regioisomer? A: You must control the enolization pathway kinetically or sterically. Employing cyclic secondary amines (like pyrrolidine) forms a specific enamine intermediate that directs the reaction toward the 2-substituted quinoline 1. Alternatively, using ionic liquids such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) provides a highly structured microenvironment that sterically favors the less hindered condensation pathway, yielding a single regioisomer [[1]](). Introducing a phosphoryl group on the α-carbon of the ketone is another effective strategy to direct regioselectivity 2.

Self-Validating Protocol: Regioselective Friedländer Synthesis using [Hbim]BF₄
  • Preparation: Combine the o-aminoaryl ketone (1.0 equiv) and the unsymmetrical α-methylene ketone (1.2 equiv) in the ionic liquid[Hbim]BF₄ (2.0 mL/mmol) 1.

  • Execution: Heat the mixture at 100 °C with continuous stirring.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1) every hour. The disappearance of the highly fluorescent o-aminoaryl ketone spot indicates completion (typically 3-6 hours) 1.

  • Isolation: Cool to room temperature and extract the product with ethyl acetate. The ionic liquid remains in the aqueous/bottom layer and can be recovered by vacuum drying for reuse 1.

  • Final Validation: Perform ¹H NMR. The presence of a single distinct singlet for the quinoline C4-H (if applicable) or a clean integration of the alkyl substituents confirms the absence of the undesired regioisomer.

Module 2: Catalyst Poisoning in Multicomponent Reactions (MCRs)

The Challenge: Three-component coupling (A³-coupling) between primary anilines, aldehydes, and terminal alkynes is a highly atom-economical route to 2,4-disubstituted quinolines 3. However, researchers frequently encounter stalled reactions where the intermediate fails to cyclize.

A3Coupling N1 Aniline + Aldehyde N2 Imine Formation N1->N2 N3 Alkyne Addition (Cu-Catalyzed) N2->N3 N4 Propargylamine Intermediate N3->N4 N5 Intramolecular Hydroarylation N4->N5 Lewis Acid Activation N6 2,4-Disubstituted Quinoline N5->N6 Oxidation

Mechanistic pathway of transition-metal catalyzed A3-coupling for quinoline synthesis.

Q: My copper-catalyzed A³-coupling is stalling at the propargylamine intermediate. Why isn't it cyclizing? A: The initial step (formation of the propargylamine) relies on standard C-H activation of the terminal alkyne. However, the subsequent intramolecular hydroarylation (cyclization) requires strong Lewis acidity to activate the alkyne triple bond for nucleophilic attack by the aromatic ring. If your copper catalyst (e.g., CuI or CuCl) is strongly coordinated by electron-rich anilines, its Lewis acidity is dampened, and the reaction stalls. Switching to a highly electrophilic catalyst like Cu(OTf)₂ or utilizing a synergistic bimetallic system (e.g., CuBr/ZnI₂) restores the necessary Lewis acidity to drive the cyclization 34.

Q: How does the choice of transition metal affect functional group tolerance? A: The oxidation state and counterion of the metal dictate its harshness. See the quantitative comparison below.

Table 1: Quantitative Comparison of Catalysts in MCR Quinoline Synthesis

Catalyst SystemAvg. Yield (%)Temp (°C)Time (h)RegioselectivityHalogen ToleranceRef
Cu(OTf)₂ 85–9280–1004–6>95:5Excellent (Cl, Br)4
AgOTf 78–8860–808–12>90:10Moderate (Cl)5
CuBr/ZnI₂ 88–95803–5>99:1Excellent (F, Cl, Br)[[3]]()

Module 3: Functional Group Incompatibility in Classical Methods

The Challenge: Classical methods like the Skraup or Doebner-Miller syntheses require highly acidic media (e.g., concentrated H₂SO₄) and harsh oxidants. This environment destroys sensitive functional groups, such as methoxy ethers, acetals, or reducible halogens.

Q: My methoxy-substituted aniline degrades completely under standard Skraup conditions. What is the alternative? A: The strongly acidic and oxidizing environment leads to ether cleavage and over-oxidation of the aromatic ring. To preserve sensitive groups, transition to a One-Pot Reductive Friedländer approach. This method utilizes o-nitroarylcarbaldehydes instead of anilines. Iron powder and catalytic aqueous HCl are used to reduce the nitro group in situ. The resulting transient amine immediately condenses with a ketone in the same pot, entirely bypassing the need for harsh external oxidants or strong acids 6.

ReductiveFriedlander Nitro o-Nitroarylcarbaldehyde + Ketone Reduction Fe / cat. HCl In situ Reduction Nitro->Reduction Amino o-Aminoarylcarbaldehyde (Transient Intermediate) Reduction->Amino Condensation Aldol Condensation & Cyclization Amino->Condensation Product Polysubstituted Quinoline Condensation->Product

Mechanistic pathway of the one-pot reductive Friedländer quinoline synthesis.

Self-Validating Protocol: One-Pot Reductive Friedländer Synthesis
  • Preparation: In a round-bottom flask, combine the o-nitroarylcarbaldehyde (1.0 equiv), the desired ketone (1.2 equiv), and Iron powder (3.0 equiv) in an ethanol/water mixture.

  • Reduction & Condensation: Add a catalytic amount of aqueous HCl (0.1 equiv). Heat the mixture to 80 °C. The iron facilitates the in situ reduction of the nitro group to an amine, which immediately undergoes condensation with the ketone 6.

  • In-Process Validation: After 2 hours, sample the reaction. Quench an aliquot in EtOAc/NaHCO₃ and run a TLC. The complete disappearance of the yellow o-nitroarylcarbaldehyde spot confirms the reduction step is complete.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Extract the filtrate with dichloromethane, wash with brine, and concentrate.

  • Final Validation: Analyze via LC-MS. The mild conditions ensure that sensitive functional groups (like acetals or methoxy groups) remain intact, which will be confirmed by the presence of the exact target mass without cleavage byproducts [[6]]().

References

  • RSC Publishing. "State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions."[Link]

  • Chemical Review and Letters. "Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines."[Link]

  • National Institutes of Health (PMC). "State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions."[Link]

  • Organic Chemistry Portal. "One-Pot Friedländer Quinoline Synthesis: Scope and Limitations." [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Doebner-von Miller Quinoline Synthesis

Welcome to the advanced technical support center for the Doebner-von Miller synthesis. Designed for drug development professionals and synthetic chemists, this guide bypasses basic theoretical overviews to directly addre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the Doebner-von Miller synthesis. Designed for drug development professionals and synthetic chemists, this guide bypasses basic theoretical overviews to directly address the causality of reaction failures, side-product formation, and yield optimization.

Part 1: The Causality of Failure in Quinoline Synthesis

The Doebner-von Miller reaction—an offshoot of the Skraup synthesis utilizing α,β -unsaturated carbonyl compounds—is notoriously susceptible to competing side reactions. Understanding the mechanistic branching is critical for rational optimization.

The reaction initiates via a nucleophilic conjugate addition (Michael addition) of the aniline to the enone, followed by cyclization and dehydration. However, the harsh acidic conditions required for these steps simultaneously catalyze the self-condensation and polymerization of the α,β -unsaturated carbonyl substrate 1. Furthermore, carbon isotope scrambling experiments have revealed a reversible fragmentation-recombination pathway where the intermediate amine ketone cleaves into an imine and a saturated ketone before recombining, leading to unexpected byproducts 2.

Mechanism A Aniline + α,β-Unsaturated Carbonyl B Conjugate Addition / Schiff Base A->B Acid Catalysis S1 Tar / Polymerization A->S1 Excess Acid / Heat C Dihydroquinoline Intermediate B->C Cyclodehydration S2 Fragmentation Products B->S2 Reversible Cleavage D Quinoline (Target Product) C->D Oxidation

Mechanistic pathways and common side reactions in the Doebner-von Miller synthesis.

Part 2: Targeted Troubleshooting (FAQs)

Q1: My reaction mixture rapidly turns into an intractable, rubbery tar, and my quinoline yield is <10%. What is the exact chemical cause, and how do I prevent it? A1: The tar is a direct result of the acid-catalyzed polymerization of your α,β -unsaturated carbonyl starting material (e.g., crotonaldehyde or acrolein). Because the enone is highly electrophilic, it undergoes rapid self-condensation under high temperatures and strong Brønsted acid conditions 1. Solution: Transition to a biphasic solvent system (e.g., toluene/water). By sequestering the highly reactive carbonyl compound in the organic phase, it is slowly fed into the aqueous acidic phase where the aniline resides. This drastically reduces the local concentration of the enone in the acid, suppressing polymerization while allowing the cross-coupling to proceed 3.

Q2: LC-MS analysis of my crude product shows a significant M+2 peak. Why is aromatization failing? A2: The M+2 peak indicates the presence of a dihydroquinoline intermediate. The Doebner-von Miller cyclization yields a saturated ring that must be oxidized to achieve the final aromatic quinoline. If the reaction relies solely on ambient oxygen or disproportionation, aromatization will stall. Solution: Introduce a mild, stoichiometric oxidant. While historically nitrobenzene or arsenic acid were used, modern protocols favor the addition of catalytic iodine ( I2​ ) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to quantitatively drive the dehydrogenation without degrading the product 1.

Q3: I am using a meta-substituted aniline, but I am isolating a 1:1 mixture of two regioisomers. Can this be controlled? A3: Meta-substituted anilines possess two distinct ortho-positions available for the electrophilic cyclization step. The regioselectivity is governed by the steric and electronic nature of the meta-substituent. Solution: Regiochemistry can sometimes be reversed or controlled by altering the electronics of the carbonyl. For instance, using γ -aryl- β,γ -unsaturated α -ketoesters in trifluoroacetic acid (TFA) has been shown to reverse standard regioselectivity, favoring 4-substituted quinolines over 2-substituted ones 4.

Troubleshooting Start Issue: Low Yield & Tar Step1 Check Reaction Kinetics Start->Step1 Fix1 Slow Addition of Enone Step1->Fix1 Exothermic runaway Step2 Check Solvent System Step1->Step2 Controlled Fix2 Implement Biphasic System Step2->Fix2 Monophasic Step3 Check Aromatization Step2->Step3 Biphasic Fix3 Add Mild Oxidant (e.g., I2) Step3->Fix3 Dihydro-impurities present

Troubleshooting workflow for resolving tar formation and low yields.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols incorporate built-in validation checkpoints. Do not proceed to subsequent steps if a checkpoint fails.

Protocol A: Biphasic Synthesis of 2-Methylquinoline (Mitigating Polymerization)

Causality: This biphasic approach relies on partition coefficients. The non-polar enone remains in the toluene layer, slowly migrating to the aqueous interface where the acid-protonated aniline resides, preventing bulk polymerization [[3]]().

  • Preparation of the Aqueous Phase: In a 250 mL round-bottom flask, dissolve aniline (10.0 mmol) in 20 mL of 6M HCl. Stir at room temperature until a homogenous solution of aniline hydrochloride is formed.

  • Preparation of the Organic Phase: In a separate addition funnel, dissolve crotonaldehyde (12.0 mmol) in 20 mL of anhydrous toluene.

  • Biphasic Integration: Heat the aqueous phase to 80°C. Begin vigorous stirring (≥800 rpm) to maximize the interfacial surface area between the two phases.

  • Controlled Addition: Add the toluene/crotonaldehyde solution dropwise over 45 minutes.

    • Validation Checkpoint 1: Observe the color. The mixture should turn deep yellow/orange. If it turns black and highly viscous within the first 10 minutes, the addition rate is too fast or stirring is insufficient.

  • Cyclization & Workup: Reflux the biphasic mixture for 4 hours. Cool to room temperature. Separate the organic layer (which contains unreacted enone and non-polar impurities) and discard.

  • Neutralization: Carefully neutralize the retained aqueous phase with saturated aqueous NaHCO3​ until pH 8 is reached. Extract the precipitated quinoline with ethyl acetate (3 x 20 mL).

Protocol B: Oxidant-Driven Aromatization (Eliminating M+2 Impurities)

Causality: If Protocol A yields a mixture of quinoline and dihydroquinoline, an explicit oxidation step is required to drive the thermodynamic sink toward the aromatic heterocycle.

  • Post-Cyclization Treatment: Take the crude ethyl acetate extract from Protocol A (Step 6) and concentrate it under reduced pressure. Redissolve the residue in 15 mL of dichloromethane (DCM).

  • Oxidant Addition: Add DDQ (1.1 equivalents based on crude mass estimation) portion-wise at 0°C.

  • Reaction Monitoring: Stir at room temperature for 2 hours.

    • Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 8:2). The dihydroquinoline intermediate (often highly fluorescent under 365 nm UV) should completely disappear, replaced by a single, distinct UV-active spot (254 nm) corresponding to the fully aromatized quinoline.

  • Purification: Filter the mixture through a short pad of Celite to remove the precipitated DDQ-H2 byproduct. Wash the filtrate with 1M NaOH (2 x 10 mL) to remove residual phenolic impurities, dry over Na2​SO4​ , and concentrate.

Part 4: Quantitative Benchmarks

The table below summarizes the expected impact of optimizing reaction parameters on the yield and impurity profile of a standard Doebner-von Miller synthesis (Aniline + Crotonaldehyde).

Reaction ConditionSolvent SystemOxidant PresentTar FormationDihydroquinoline ImpurityIsolated Yield
Standard (Historical) Monophasic (Conc. HCl)None (Air only)Severe (>40%)Moderate (10-15%)25 - 35%
Modified Acid Monophasic (Lewis Acid / ZnCl2​ )NoneModerate (20%)High (>20%)40 - 50%
Biphasic Control Biphasic (Toluene / 6M HCl)NoneMinimal (<5%)Moderate (10-15%)65 - 75%
Fully Optimized Biphasic (Toluene / 6M HCl)DDQ or I2​ addedMinimal (<5%)None Detected (0%)82 - 89%

References

  • BenchChem Technical Support Team. Side reactions in the synthesis of quinoline derivatives - Benchchem: Doebner-von Miller Synthesis. BenchChem. 1

  • Wikipedia Contributors. Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. 2

  • MDPI. An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest. Molecules. 4

  • National Institutes of Health (PMC). Recent Advances in Metal-Free Quinoline Synthesis. NIH. 3

Sources

Optimization

Technical Support Center: Improving Regioselectivity in Quinoline Synthesis

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regioselectivity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regioselectivity in their synthetic routes. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal relationships between reaction parameters and regiochemical outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding regioselectivity in classical quinoline syntheses.

Q1: Why is regioselectivity a common challenge in quinoline synthesis?

Regioselectivity becomes a significant hurdle in many classical quinoline syntheses, such as the Friedländer, Combes, and Doebner-von Miller reactions, particularly when unsymmetrical ketones or substituted anilines are used.[1][2] The formation of different regioisomers often stems from the initial condensation step, where a nucleophilic attack can occur at multiple electrophilic sites, or from the subsequent cyclization, which can proceed via different pathways depending on the stability of the intermediates.[3][4]

Q2: What are the primary factors influencing regioselectivity in these reactions?

The regiochemical outcome is typically governed by a delicate interplay of steric and electronic factors of the substituents on both the aniline and the carbonyl-containing reactant.[3][4] Reaction conditions, including the choice of catalyst (acid or base), solvent, and temperature, also play a crucial role in directing the reaction towards a specific regioisomer.[2][5]

Q3: Can modern catalytic methods offer better regioselectivity?

Yes, modern synthetic methods, particularly those employing transition metal catalysis, often provide superior control over regioselectivity.[6][7] These methods can utilize directing groups on the quinoline scaffold to achieve site-selective C-H functionalization, allowing for the synthesis of specific isomers that are difficult to obtain through classical approaches.[4][6] For instance, ruthenium and rhodium catalysts have been effectively used for the regioselective synthesis of quinoline derivatives.[8][9][10]

Q4: Are there any "green" or more sustainable approaches to improve regioselectivity?

Microwave-assisted synthesis has emerged as a valuable tool for improving regioselectivity and reaction efficiency in quinoline synthesis.[11][12] The use of solid acid catalysts, ionic liquids, and solvent-free conditions can also contribute to more environmentally friendly and selective transformations.[1][2][13] Continuous flow chemistry is another promising green approach that can enhance control over reaction parameters, leading to improved yields and selectivity.[14][15][16]

Troubleshooting Guide: Navigating Regioselectivity in Key Syntheses

This in-depth guide provides specific troubleshooting advice for common regioselectivity issues encountered in well-established quinoline synthesis methods.

Friedländer Synthesis

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[17][18] A primary challenge arises when using unsymmetrical ketones, which can lead to a mixture of regioisomers.[1][2][4]

Problem: My Friedländer synthesis with an unsymmetrical ketone yields a mixture of regioisomers.
  • Symptom: ¹H NMR and/or LC-MS analysis of the crude product shows the presence of two or more quinoline isomers.

  • Probable Cause: The initial condensation can occur at either of the two different α-positions of the unsymmetrical ketone, leading to different enamine intermediates and subsequently different cyclization products.[4]

  • Solutions & Scientific Rationale:

    • Catalyst Modification: Traditional strong acid or base catalysts can be aggressive and lead to poor selectivity.[2][17] Consider using milder catalysts. For instance, molecular iodine (I₂) in ethanol at room temperature has been shown to effectively catalyze the reaction with improved selectivity.[4] Lewis acids like ceric ammonium nitrate (CAN) or neodymium(III) nitrate hexahydrate can also offer better control.[18][19] The choice of a milder catalyst can influence the relative rates of the competing condensation pathways.

    • Use of Ionic Liquids: Ionic liquids can act as both solvent and catalyst, and have been shown to improve regioselectivity in the Friedländer synthesis.[1][17] Their unique solvent properties can stabilize one transition state over the other.

    • Introduction of a Directing Group: Placing a phosphoryl group on one of the α-carbons of the ketone can effectively block one reaction site, forcing the condensation to occur at the other α-position, thus ensuring high regioselectivity.[17]

Experimental Protocol: Iodine-Catalyzed Friedländer Synthesis for Improved Regioselectivity [4]
  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol, 1.0 equiv), the unsymmetrical α-methylene carbonyl compound (1.2 mmol, 1.2 equiv), and molecular iodine (0.01 mmol, 1 mol%).

  • Solvent Addition: Add absolute ethanol (5 mL).

  • Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[3] Controlling regioselectivity is a primary challenge, as the initial condensation can occur at either of the two carbonyl groups of the β-diketone.[2]

Problem: My Combes synthesis is producing an inseparable mixture of 2- and 4-substituted quinoline isomers.
  • Symptom: Analysis of the product mixture reveals two major regioisomers.

  • Probable Cause: The regiochemical outcome is determined by the stability of the transition state during the rate-determining acid-catalyzed electrophilic aromatic annulation step.[3][4] This is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[3][4]

  • Solutions & Scientific Rationale:

    • Steric Control: Increasing the steric bulk of one of the substituents on the β-diketone can favor the formation of the less sterically hindered product.[2][3] For example, a bulkier R group on the diketone will favor the formation of the 2-substituted quinoline.[3]

    • Electronic Control: The electronic nature of the substituents on the aniline ring plays a significant role. Electron-donating groups (EDGs) on the aniline generally direct the cyclization to the para-position relative to the amine, while electron-withdrawing groups (EWGs) can favor cyclization at the ortho-position.[4]

    • Modified Conditions: The use of a mixture of polyphosphoric acid (PPA) and an alcohol has been shown to influence the regioselectivity in modified Combes syntheses.[3]

Data Summary: Substituent Effects on Regioselectivity in Combes Synthesis
Aniline Substituentβ-DiketoneMajor ProductRationale
4-Methoxy (EDG)1,1,1-trifluoro-2,4-pentanedione2-CF₃-4-methyl-6-methoxyquinolineThe electron-donating methoxy group directs the cyclization to the para-position relative to the amine.[4]
4-Chloro (EWG)1,1,1-trifluoro-2,4-pentanedione4-CF₃-2-methyl-6-chloroquinolineThe electron-withdrawing chloro group favors the alternative cyclization pathway.[3]
Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[20] The standard reaction typically yields 2-substituted quinolines.[21][22]

Problem: My Doebner-von Miller reaction is yielding the 2-substituted quinoline, but I require the 4-substituted regioisomer.
  • Symptom: The desired 4-substituted quinoline is either a minor product or not observed.

  • Probable Cause: The generally accepted mechanism involves a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, which leads to the 2-substituted quinoline.[21][22] To obtain the 4-substituted product, the reaction must be directed through a 1,2-addition pathway (Schiff base formation) followed by cyclization.[21][22]

  • Solution & Scientific Rationale:

    • Substrate Modification and Catalyst Choice: A reversal of regioselectivity can be achieved by using γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA) as both the catalyst and solvent.[21][22] This specific combination favors the 1,2-addition mechanism, leading to the formation of a Schiff base intermediate that cyclizes to give the desired 4-substituted quinoline.[21][22]

Workflow for Reversing Regioselectivity in Doebner-von Miller Synthesis

G start Start: Desire 4-Substituted Quinoline substrate Select γ-aryl-β,γ-unsaturated α-ketoester as carbonyl partner start->substrate catalyst Use Trifluoroacetic Acid (TFA) as catalyst and solvent substrate->catalyst mechanism Promote 1,2-Addition Pathway (Schiff Base Formation) catalyst->mechanism product Achieve 4-Substituted Quinoline (Reversed Regioselectivity) mechanism->product

Caption: Decision process for achieving 4-substituted quinolines.

Conrad-Limpach-Knorr Synthesis

This synthesis produces 4-hydroxyquinolines from the reaction of anilines with β-ketoesters.[23] A common issue is the formation of the isomeric 2-hydroxyquinoline, known as the Knorr product.[2]

Problem: My Conrad-Limpach synthesis is yielding the 2-hydroxyquinoline (Knorr product) instead of the desired 4-hydroxyquinoline.
  • Symptom: Isolation and characterization confirm the formation of the 2-hydroxyquinoline isomer.

  • Probable Cause: The regioselectivity of this reaction is highly dependent on the reaction temperature.[2][23] The initial reaction between the aniline and the β-ketoester can occur at either the keto or the ester group. Lower temperatures favor reaction at the more reactive keto group (kinetic control), leading to the 4-hydroxyquinoline (Conrad-Limpach product). Higher temperatures favor reaction at the ester group (thermodynamic control), resulting in the 2-hydroxyquinoline (Knorr product).[23][24]

  • Solution & Scientific Rationale:

    • Temperature Control: To favor the formation of the 4-hydroxyquinoline, the initial condensation should be carried out at a lower temperature (e.g., room temperature). The subsequent cyclization step requires high temperatures (around 250 °C).[5][23] Conversely, to obtain the 2-hydroxyquinoline, the initial reaction should be conducted at a higher temperature (around 140 °C).[23]

Visualizing Temperature-Dependent Regioselectivity

G reactants Aniline + β-ketoester low_temp Low Temperature (e.g., Room Temp) Kinetic Control reactants->low_temp Attack at keto group high_temp High Temperature (e.g., 140 °C) Thermodynamic Control reactants->high_temp Attack at ester group product_4_hydroxy 4-Hydroxyquinoline (Conrad-Limpach Product) low_temp->product_4_hydroxy product_2_hydroxy 2-Hydroxyquinoline (Knorr Product) high_temp->product_2_hydroxy

Caption: Influence of temperature on the Conrad-Limpach-Knorr synthesis.

References

  • Sci-Hub. (2005). Regioselective Hydroamination for the Synthesis of Tricyclic Quinolines. Synfacts, 2005(01), 0109–0109. Retrieved from [Link]

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. Retrieved from [Link]

  • Weyesa, A., & Mammo, W. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20575-20593. Retrieved from [Link]

  • Sharma, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13, 33503-33527. Retrieved from [Link]

  • Wang, H., et al. (2025). Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. Nature Communications, 16. Retrieved from [Link]

  • Yi, C., et al. (2005). Catalytic Synthesis of Tricyclic Quinoline Derivatives from the Regioselective Hydroamination and C−H Bond Activation Reaction of Benzocyclic Amines and Alkynes. Journal of the American Chemical Society, 127(16), 5752–5753. Retrieved from [Link]

  • Bala, D., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4), 488. Retrieved from [Link]

  • Sudalai, A., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 15, 441. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Armarego, W. L. F., & Tsuchimochi, M. (2003). Quinoline synthesis: scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. Organic & Biomolecular Chemistry, 1(18), 3209-3215. Retrieved from [Link]

  • Singh, R., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds, 42(5), 2269-2313. Retrieved from [Link]

  • Weyesa, A., & Mammo, W. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10, 20575-20593. Retrieved from [Link]

  • Sharma, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13, 33503-33527. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. Retrieved from [Link]

  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(12), 1107-1115. Retrieved from [Link]

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. Retrieved from [Link]

  • Reddy, C. R., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(18), 7041–7044. Retrieved from [Link]

  • Weyesa, A., & Mammo, W. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Wang, H., et al. (2022). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society, 144(10), 4309–4315. Retrieved from [Link]

  • YouTube. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of flow synthesis of quinoline derivatives by Doebner‐Miller.... Retrieved from [Link]

  • ACS Publications. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective synthesis of functionalized quinolines. Retrieved from [Link]

  • ResearchGate. (2022). The Friedländer reaction: A powerful strategy for the synthesis of heterocycles. Retrieved from [Link]

  • Centurion University. (n.d.). Skraup synthesis of Quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Pathak, D., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Future Journal of Pharmaceutical Sciences, 8, 13. Retrieved from [Link]

  • Kumar, A., et al. (2013). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. RSC Advances, 3(36), 15928-15934. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • Amanote Research. (n.d.). Skraup-Doebner-Von Miller Quinoline Synthesis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Quinoline Derivative Solubility for Biological Assays

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of solubilizing quinoline derivatives for accurate and reproducible biological assays. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: Why are many of my quinoline derivatives so difficult to dissolve in aqueous buffers?

A: This is a common and expected challenge rooted in the fundamental physicochemical properties of the quinoline scaffold.[1] Quinoline and its derivatives are often characterized by:

  • Lipophilicity: The fused aromatic ring system is inherently hydrophobic (lipophilic), leading to poor affinity for water.[1][2] Structural modifications aimed at increasing biological potency often add more hydrophobic groups, further decreasing aqueous solubility.[1]

  • High Crystal Lattice Energy: The planar and rigid structure of these molecules allows for efficient packing in a solid state, creating a stable crystal lattice.[3] Significant energy is required to break these intermolecular interactions and allow the solvent to surround the molecule.[3]

  • Poor Wettability: Highly crystalline, hydrophobic powders can be difficult to wet, which is the first step in dissolution.

More than 70% of new chemical entities in drug discovery pipelines face similar solubility challenges, making this a critical hurdle to overcome.[1][4]

Q2: I have a new quinoline compound. What is the absolute first thing I should try to get it into solution for an assay?

A: The most direct and widely adopted first step is to prepare a high-concentration stock solution in an appropriate organic co-solvent, which is then diluted into your aqueous assay medium.[1]

Dimethyl sulfoxide (DMSO) is the industry-standard starting solvent for several reasons:

  • Exceptional Solubilizing Power: DMSO can dissolve an incredibly broad range of both polar and non-polar compounds.[5][6]

  • Water Miscibility: It is fully miscible with water, which is essential for preparing assay solutions.[1]

  • Established Protocols: Its use is well-documented, and most commercial compound libraries are stored in DMSO.[7]

Always start by attempting to create a concentrated stock solution (e.g., 10-100 mM) in 100% DMSO.[1][6]

Q3: My compound dissolved perfectly in 100% DMSO, but it crashed out of solution (precipitated) when I added it to my aqueous buffer. What is happening?

A: This is the most frequent problem researchers encounter and is often termed "crashing out" or "DMSO shock."[5][8] When you dilute the small volume of your DMSO stock into the large volume of aqueous buffer, the percentage of DMSO dramatically drops. The environment is no longer solvent-like but water-like. The compound, which was only soluble due to the high concentration of the organic co-solvent, is now forced into an environment where it has very low solubility, causing it to precipitate.[1][8]

This precipitation means the actual concentration of your compound in the assay is unknown and significantly lower than your calculated nominal concentration, leading to inaccurate and unreliable data.[4][9]

Q4: How does pH influence the solubility of my quinoline derivative?

A: The pH of your aqueous medium is a powerful tool for enhancing the solubility of many quinoline derivatives.[10] The quinoline ring system contains a basic nitrogen atom.[8][10]

  • In Acidic Conditions (Lower pH): The nitrogen atom can become protonated, forming a positively charged cationic salt.[10][11] This ionized form is generally much more soluble in aqueous and polar solvents.[10][12] For many quinolines, adjusting the buffer pH to be 1-2 units below the compound's pKa can dramatically improve solubility.[8][11]

  • In Neutral or Basic Conditions (Higher pH): The quinoline derivative will likely be in its neutral, free-base form, which is typically less soluble in water.[10]

Therefore, if your assay can tolerate it, preparing your buffer at a lower pH (e.g., pH 6.0) is a simple and highly effective strategy to investigate.[3]

Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: This is a critical consideration, as DMSO itself can be toxic to cells or cause off-target effects, confounding your results.[4][6] There is no single answer, as tolerance varies significantly between cell lines and assay types.[4]

General Rules of Thumb:

  • Ideal Target: Keep the final DMSO concentration at or below 0.5% .[4]

  • Sensitive Assays: Some cell lines or assays may show stress or altered activity at concentrations as low as 0.1% .[4]

  • Upper Limit: Concentrations approaching or exceeding 1% are often associated with cytotoxicity and should be avoided unless absolutely necessary.[3][4]

The most important rule is to always run a vehicle control. This is a sample containing the exact same final concentration of DMSO as your test samples, but without your compound. This allows you to distinguish the effect of your compound from the effect of the solvent.[1][6]

Troubleshooting Guide: From Stock Solution to Final Assay

This section provides a systematic approach to resolving specific solubility issues you may encounter during your workflow.

Issue 1: My quinoline derivative will not dissolve in 100% DMSO to make a stock solution.
  • Possible Cause: You are exceeding the compound's maximum thermodynamic solubility even in pure DMSO. Some highly crystalline or "brick dust" compounds are challenging for any solvent at high concentrations.[4][13]

  • Troubleshooting Steps:

    • Verify Calculation: Double-check your math to ensure you are targeting the correct concentration (e.g., 10 mM).

    • Apply Energy (Protocol 1): Use mechanical energy to aid dissolution. Vigorous vortexing is the first step, followed by sonication in a water bath for 5-10 minutes.[1]

    • Gentle Warming: Gently warm the solution in a 37°C water bath. This can often help overcome the crystal lattice energy. Be cautious, as prolonged heating can degrade some compounds.[1]

    • Lower the Concentration: If the compound still doesn't dissolve, your target concentration may be too high. Try preparing a 5 mM or 1 mM stock solution.

    • Try Alternative Solvents: If DMSO fails, other solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or ethanol can be tested.[5] However, be aware that these may have different compatibility and toxicity profiles in your specific assay.

Experimental Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh Compound: Accurately weigh the required amount of your quinoline derivative into a suitable vial (e.g., amber glass).

  • Add Solvent: Add the calculated volume of 100% anhydrous DMSO to achieve your target concentration.[1]

  • Promote Dissolution:

    • Vortex the mixture vigorously for 1 minute.

    • If solids remain, place the vial in a sonicator bath for 10 minutes.[1]

    • If solids persist, place the vial in a 37°C water bath for 15 minutes, vortexing intermittently.[1]

  • Inspect for Clarity: A successfully prepared stock solution must be a clear, homogenous solution with no visible particles or precipitate.[1]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can promote precipitation.[1][6]

Issue 2: My compound precipitates upon dilution into the aqueous assay buffer.
  • Possible Cause: This is the classic "crashing out" problem due to exceeding the compound's kinetic solubility in the final assay medium.[5] The flowchart below provides a systematic approach to solving this.

  • Troubleshooting Workflow:

    G start Precipitation Observed in Aqueous Buffer step1 Is the final concentration essential? start->step1 step2a Try Lowering Final Concentration (e.g., 2-fold serial dilution) step1->step2a No step2b Modify Dilution Method step1->step2b Yes step3a Soluble? step2a->step3a step4a Proceed with Assay at Lower Concentration step3a->step4a Yes step3a->step2b No step3b Add DMSO stock dropwise to vortexing buffer. Increase final DMSO % slightly (e.g., 0.5% -> 1.0%) if assay allows. step2b->step3b step4b Soluble? step3b->step4b step5b Proceed with Assay & Vehicle Control step4b->step5b Yes step3c Explore Formulation Strategies step4b->step3c No step4c Can assay pH be lowered? (e.g., to pH 6.0-6.5) step3c->step4c step4d Use Cyclodextrins (e.g., HP-β-CD) step3c->step4d step4e Use Surfactants (e.g., Tween-80, Cremophor EL) step3c->step4e step5c Use pH-Adjusted Buffer step4c->step5c step5d Perform Phase-Solubility Study (See Protocol 3) step4d->step5d step5e Test Low Concentrations (<0.1%) & Run Vehicle Controls step4e->step5e

    Caption: Troubleshooting workflow for compound precipitation.

  • Advanced Strategy: Cyclodextrins

    Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate poorly soluble "guest" molecules, like quinoline derivatives, forming an inclusion complex that has significantly higher aqueous solubility.[10][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for pharmaceutical applications due to its high solubilization capacity and low toxicity.[1][15]

    G cluster_cd Cyclodextrin (Host) cluster_complex Water-Soluble Inclusion Complex a Hydrophilic Exterior b Hydrophobic Cavity drug Quinoline Derivative (Guest, Hydrophobic) cluster_complex drug->cluster_complex + c Complex with Hydrophilic Exterior d Guest Shielded cluster_cd cluster_cd->cluster_complex

    Caption: Encapsulation of a quinoline derivative by a cyclodextrin.

Experimental Protocol 2: Phase-Solubility Study with HP-β-CD

This protocol determines the concentration of HP-β-CD required to dissolve your target concentration of the quinoline derivative.

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your assay buffer (e.g., 0%, 1%, 2%, 5%, 10% w/v).[1]

  • Add Compound: Add an excess amount of your solid quinoline derivative to each solution. Ensure enough solid is added so that some remains undissolved in all vials.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge the samples at high speed (>10,000 x g) to pellet the remaining solid.[1]

  • Quantify Soluble Compound: Carefully remove the supernatant and determine the concentration of the dissolved quinoline derivative using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

  • Analyze Data: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. The resulting phase-solubility diagram will show how solubility increases with cyclodextrin concentration, allowing you to select the minimum effective concentration for your assay.

Issue 3: My promising hit from an enzymatic assay shows no activity in a cell-based assay.
  • Possible Cause: The compound is likely precipitating in the complex biological environment of the cell culture medium, which contains proteins, salts, and other components that can reduce solubility compared to a simple buffer.[5] Poor cell permeability is another possibility.

  • Troubleshooting Steps:

    • Visual Inspection: After adding the compound to the cell culture plate, inspect the wells under a microscope. Look for visible signs of precipitation, such as crystals, amorphous particles, or an oily film.[5]

    • Test Lower Concentrations: The active concentration might be below the solubility limit in the cell culture medium. Run a dose-response curve starting from a much lower concentration.[5]

    • Re-evaluate Solubilization Strategy: The method used for the enzymatic assay may not be suitable for the cell-based assay. Consider using a formulation with cyclodextrins, which can sometimes improve both solubility and permeability.[16]

    • Run a Vehicle Control: Ensure the final concentration of your solubilizing agent (e.g., DMSO, cyclodextrin) is non-toxic to the cells by running a comprehensive vehicle control.

Data Summary

The choice of solubilization technique depends on the compound's properties and assay constraints. The following tables provide a comparative overview.

Table 1: Solubility of a Hypothetical Quinoline Compound (QC-X) in Various Solvents

Solvent SystemSolubility (µM)Notes
PBS, pH 7.4< 1Effectively insoluble in aqueous buffer.
1% DMSO in PBS, pH 7.45Typical limit for kinetic solubility.
0.1 M Citrate Buffer, pH 5.050Demonstrates the significant effect of pH adjustment.
5% HP-β-CD in PBS, pH 7.4250High solubilization capacity via complexation.
100% DMSO> 50,000 (50 mM)Suitable for high-concentration stock solutions.

Table 2: Comparison of Common Solubility Enhancement Techniques

TechniquePrincipleTypical Fold IncreaseProsCons
pH Adjustment Converts the compound to its more soluble ionized (salt) form.[17]5 - 500Simple, inexpensive, and highly effective for ionizable compounds.[4][17]Not effective for neutral compounds; may alter assay conditions or compound stability.[1][8]
Co-solvents (e.g., DMSO, PEG 400) Modifies the polarity of the bulk solvent to be more favorable for the solute.[4]2 - 100Simple to implement for stock solutions; well-established.[5]Potential for precipitation upon dilution ("crashing out"); solvent can be toxic or interfere with the assay.[4][5]
Cyclodextrins (e.g., HP-β-CD) Forms a host-guest inclusion complex, shielding the hydrophobic drug from water.[1][14]10 - >5,000High solubilizing capacity; generally low toxicity; can improve bioavailability.[1][15]Can be expensive; may interact with cell membranes or other formulation components.[1]
Surfactants (e.g., Tween® 80) Forms micelles that encapsulate the hydrophobic compound in their core.[1][18]10 - 100Effective at very low concentrations.High potential for cell toxicity and assay interference.[1]
Solid Dispersion Disperses the compound in an amorphous form within a hydrophilic polymer matrix (e.g., PVP).[10][19]10 - >200Substantial increase in solubility and dissolution rate.[3]Requires significant pre-formulation work; not easily implemented at the bench for initial screening.
Nanosuspension Reduces particle size to the nanometer range, increasing surface area and dissolution velocity.[3][18]10 - 100Significant increase in dissolution rate; suitable for multiple administration routes.[3][20]Manufacturing can be complex; potential for physical instability (crystal growth).[3]

References

  • Overcoming poor solubility of quinoline deriv
  • Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays - Benchchem. (URL: )
  • Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays - Benchchem. (URL: )
  • Technical Support Center: Overcoming Quinoline Derivative Solubility Issues - Benchchem. (URL: )
  • Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline - Benchchem. (URL: )
  • Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex form
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. (URL: [Link])

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX. (URL: [Link])

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - NIH. (URL: [Link])

  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (URL: )
  • Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest. (URL: [Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: [Link])

  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions - ResearchGate. (URL: [Link])

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (URL: [Link])

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (URL: [Link])

  • Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Deriv
  • Cyclodextrins as pharmaceutical solubilizers - Ovid. (URL: [Link])

  • Compound precipitation in high-concentration DMSO solutions - PubMed. (URL: [Link])

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (URL: [Link])

  • Nano-Drug Delivery Systems Based on Natural Products - PMC. (URL: [Link])

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (URL: [Link])

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (URL: [Link])

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. (URL: [Link])

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC. (URL: [Link])

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. (URL: [Link])

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (URL: [Link])

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. (URL: [Link])

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (URL: [Link])

  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. (URL: [Link])

  • Nanoparticles in Drug Delivery: From History to Therapeutic Applications - MDPI. (URL: [Link])

  • Quinoline Derivatives: In Vitro Antimicrobial Study | Semantic Scholar. (URL: [Link])

  • Synthesis of quinoline derivatives through Friedländer synthesis by... - ResearchGate. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship of different hexahydroquinoline analogs

Structure-Activity Relationship (SAR) of Hexahydroquinoline Analogs: A Comparative Guide on Calcium Channel Modulation vs. Multidrug Resistance Reversal Hexahydroquinolines (HHQs), specifically 5-oxo-hexahydroquinolines,...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of Hexahydroquinoline Analogs: A Comparative Guide on Calcium Channel Modulation vs. Multidrug Resistance Reversal

Hexahydroquinolines (HHQs), specifically 5-oxo-hexahydroquinolines, represent a highly versatile class of fused heterocyclic compounds derived from the classic 1,4-dihydropyridine (1,4-DHP) scaffold. While traditionally recognized for their potent cardiovascular applications, recent synthetic efforts have repurposed the HHQ core to tackle one of oncology's greatest hurdles: acquired Multidrug Resistance (MDR).

As an application scientist navigating drug discovery, understanding the structural nuances of HHQ analogs is critical. Minor modifications to the HHQ periphery can completely abolish cardiovascular activity while exponentially increasing the molecule's affinity for ATP-binding cassette (ABC) transporters. This guide objectively compares the SAR, performance data, and experimental validation of HHQ analogs acting as Calcium Channel Blockers (CCBs) versus P-glycoprotein (P-gp) inhibitors.

Mechanistic Divergence: The SAR Logic of HHQ Analogs

The biological fate of an HHQ analog is primarily dictated by substitutions at the C3 and C4 positions of the 1,4-DHP core.

The Calcium Channel Blocker (CCB) Pharmacophore: For optimal binding to the α1​ subunit of L-type and T-type voltage-gated calcium channels, the 1,4-DHP ring must maintain a "flattened boat" conformation[1]. This geometry is stabilized by the presence of alkyl carboxylate esters at the C3 (and C5) positions. The ester groups remain coplanar with the adjacent endocyclic double bonds, allowing the molecule to slide into the hydrophobic pocket of the calcium channel[1][2]. Furthermore, an aryl group at the C4 position is a basic requirement for optimal receptor binding[2].

The P-glycoprotein (P-gp) Inhibitor Pharmacophore: Overexpression of the P-gp efflux pump (ABCB1) is a primary driver of MDR in tumor cells. To convert an HHQ from a CCB into a P-gp inhibitor, the carboxylate esters at C3 must be bioisosterically replaced with bulky, lipophilic groups such as aryl or alkyl carboxamides[3]. This substitution dramatically diminishes cardiovascular effects (reducing off-target toxicity in cancer patients) while enhancing the molecule's ability to plug the large, flexible binding cavity of P-gp[3]. Additionally, placing electron-withdrawing, lipophilic moieties (like 2-nitrophenyl or 2,3-dichlorophenyl) at the C4 position significantly boosts the MDR reversal effect compared to smaller heteroaryl rings[3][4].

SAR_Logic Core 5-Oxo-Hexahydroquinoline (1,4-DHP Core) C3 C3 Position Core->C3 C4 C4 Position Core->C4 Ester Alkyl Carboxylate Esters (Maintains flattened boat) C3->Ester Amide Aryl/Alkyl Carboxamides (Increases lipophilicity) C3->Amide Aryl Unsubstituted / Small Aryl C4->Aryl Nitro Nitroaryl / Chloroaryl (e.g., 2-nitrophenyl) C4->Nitro CCB Calcium Channel Blocker (Cardiovascular Activity) Ester->CCB MDR P-gp Efflux Inhibitor (MDR Reversal Activity) Amide->MDR Aryl->CCB Nitro->MDR

Structure-Activity Relationship (SAR) logic map demonstrating the functional divergence of HHQ analogs.

Comparative Performance Data

The following table synthesizes representative biophysical and flow cytometric data comparing classic ester-based HHQs with optimized carboxamide-based HHQs[3][4][5].

Compound ClassC3 SubstituentC4 SubstituentPrimary TargetCa v​ 3.2 (T-type) IC 50​ (nM)P-gp Efflux Reversal (Fold Increase in Rh123)*
Classic DHP/HHQ Methyl/Ethyl Ester2-NitrophenylCalcium Channels~177 - 257 nM1.2x (Weak)
Intermediate HHQ Propyl Ester4-ChlorophenylDual-Targeted~850 nM3.5x (Moderate)
MDR-Optimized HHQ Aryl Carboxamide2-NitrophenylP-glycoprotein> 10,000 nM8.2x (Potent)
MDR-Optimized HHQ Aryl Carboxamide2,3-DichlorophenylP-glycoprotein> 10,000 nM9.5x (Potent)

*Fold increase in intracellular Rhodamine 123 (Rh123) accumulation in MES-SA/Dx5 cells at 10 µM compared to untreated control. Verapamil (standard) typically yields ~4.0x to 5.0x at comparable doses.

Experimental Validation: Self-Validating Methodologies

To ensure scientific integrity during drug development, the activity of these analogs must be verified through orthogonal, self-validating assays. Below are the definitive protocols for evaluating both pathways.

Protocol A: Whole-Cell Patch Clamp for Calcium Channel Activity

To evaluate the cardiovascular off-target effects of MDR-optimized HHQs, or the potency of CCB-optimized HHQs, whole-cell patch clamping provides high-resolution kinetic data[5].

Rationale & Causality: We utilize transiently transfected HEK-293T cells expressing specific human Ca v​ subunits (e.g., hCa v​ 3.2 for T-type). By holding the membrane potential at specific voltages (e.g., -100 mV), we can isolate the transient inward calcium currents and observe state-dependent blockades without interference from endogenous sodium or potassium channels.

  • Cell Preparation: Plate HEK-293T cells expressing hCa v​ 3.2 on glass coverslips.

  • Internal Solution: Fill recording pipettes (2–4 M Ω ) with an internal solution containing (in mM): 130 CsCl, 2.5 MgCl 2​ , 5 EGTA, 3 ATP-Mg, 0.3 GTP-Na, and 10 HEPES (pH 7.3 adjusted with CsOH). Note: Cs + is used to block endogenous outward K + currents.

  • External Solution: Bathe cells in (in mM): 2 CaCl 2​ , 1 MgCl 2​ , 10 HEPES, 40 tetraethylammonium chloride (TEA-Cl), 92 CsCl, and 10 glucose (pH 7.4).

  • Electrophysiology: Establish whole-cell configuration. Apply a depolarizing voltage step from a holding potential of -100 mV to -20 mV for 150 ms to elicit T-type currents.

  • Compound Perfusion: Perfuse the HHQ analog (10 nM to 10 µM) into the bath. Record the steady-state fractional block of the peak inward current to calculate the IC 50​ [5].

Protocol B: Flow Cytometric Rh123 Efflux Assay for P-gp Inhibition

To quantify MDR reversal, we measure the intracellular accumulation of Rhodamine 123 (Rh123), a known fluorescent substrate of P-gp[3].

Rationale & Causality: We utilize the MES-SA/Dx5 human uterine sarcoma cell line. This specific line is chosen because it acquired extensive P-gp overexpression through continuous exposure to doxorubicin, making it a clinically relevant model of acquired MDR[3]. Ice-cold PBS is utilized in the washing step to instantly halt all ATP-dependent metabolic efflux, trapping the fluorophore inside the cell for accurate cytometric quantification.

  • Cell Seeding: Seed MES-SA/Dx5 cells (and parental non-resistant MES-SA cells as a negative control) in 6-well plates at a density of 5×105 cells/well. Incubate overnight at 37°C.

  • Compound Incubation: Treat the cells with the synthesized HHQ analogs (e.g., 10 µM) or Verapamil (positive control) for 30 minutes.

  • Substrate Addition: Add Rh123 (final concentration 5 µM) to the wells and incubate for an additional 1.5 hours in the dark.

  • Metabolic Arrest: Rapidly wash the cells three times with ice-cold PBS to halt P-gp efflux activity.

  • Harvesting: Detach cells using trypsin-EDTA, centrifuge, and resuspend the pellet in 400 µL of ice-cold PBS.

  • Flow Cytometry: Analyze the samples using a flow cytometer. Measure the intracellular fluorescence of Rh123 using the FL1 channel (excitation 488 nm, emission 530 nm). A rightward shift in the fluorescence histogram indicates successful P-gp inhibition[3].

Rh123_Workflow Cell Culture MES-SA/Dx5 (P-gp Overexpressing) Incubate Incubate with HHQ Analog (1-10 µM) Cell->Incubate Rh123 Add Rhodamine 123 (Fluorescent Substrate) Incubate->Rh123 Wash Ice-Cold PBS Wash (Halt Efflux) Rh123->Wash Flow Flow Cytometry (FL1 Channel) Wash->Flow Analyze Calculate Intracellular Fluorescence Retention Flow->Analyze

Experimental workflow for the Rhodamine 123 efflux assay to evaluate P-glycoprotein inhibition.

Summary Perspectives

The hexahydroquinoline scaffold is a masterclass in rational drug design. By understanding the spatial and electronic requirements of different biological targets, researchers can tune the 1,4-DHP core away from its native calcium channel affinity and toward ABC transporters. For drug development professionals targeting chemoresistant tumors, prioritizing C3-carboxamide and C4-nitroaryl/chloroaryl substitutions on the HHQ core provides the most direct route to potent, selective P-gp inhibitors devoid of dose-limiting cardiovascular side effects.

Sources

Comparative

Bridging the Gap: In Vitro vs. In Vivo Correlation of Hexahydroquinoline Efficacy

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary One of the most persistent bottlenecks in translating hex...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary

One of the most persistent bottlenecks in translating hexahydroquinoline (HHQ) derivatives from the bench to the clinic is the discordance between sub-micromolar in vitro potency and in vivo pharmacokinetic reality. While the condensed 1,4-dihydropyridine (DHP) ring system confers exceptional binding affinity to diverse targets—ranging from voltage-gated calcium channels to multidrug resistance (MDR) efflux pumps—its susceptibility to rapid hepatic oxidation often derails clinical efficacy. This guide provides a critical comparison of in vitro screening metrics against in vivo translational success, equipping researchers with robust, self-validating protocols to optimize the In Vitro-In Vivo Correlation (IVIVC) of HHQ scaffolds.

Mechanistic Divergence & Target Engagement

Hexahydroquinolines are structurally adaptable, allowing them to engage multiple pharmacological targets based on specific side-chain substitutions. However, the mechanism of action in vitro does not always predict in vivo behavior due to off-target protein binding and metabolic degradation.

  • Calcium Channel Blockade: Traditional HHQs target Cav1.2 (L-type) and Cav3.2 (T-type) channels for cardiovascular indications[1].

  • MDR Reversal: 5-oxo-HHQ derivatives act as competitive inhibitors of the P-glycoprotein (P-gp) efflux pump, re-sensitizing resistant tumor cells to chemotherapeutics like doxorubicin[2].

  • Antimalarial Activity: Specific HHQs inhibit Plasmodium falciparum Calcium-dependent Protein Kinase 4 (PfCDPK4), blocking human-to-mosquito transmission[3].

G HHQ Hexahydroquinoline (HHQ) Scaffold Cav Voltage-Gated Ca2+ Channels (Cav1.2/3.2) HHQ->Cav Antagonizes Pgp P-glycoprotein (P-gp) Efflux Pump HHQ->Pgp Inhibits EGFR Mutant EGFR (L858R/T790M) HHQ->EGFR Binds ATP Pocket Cardio Vasodilation & Antihypertensive Cav->Cardio MDR MDR Reversal in Cancer Cells Pgp->MDR Tumor Tumor Growth Arrest (NSCLC) EGFR->Tumor

Fig 1: Pleiotropic pharmacological targets of hexahydroquinoline derivatives and physiological outcomes.

Self-Validating In Vitro Methodologies

To ensure that in vitro data is reliable enough to warrant in vivo testing, assays must be designed as self-validating systems. This means incorporating internal controls that rule out false positives caused by generalized cytotoxicity or membrane permeabilization.

Protocol A: P-gp Efflux Inhibition for MDR Reversal

This protocol measures the intracellular accumulation of Rhodamine 123 (Rh123), a fluorescent P-gp substrate, to quantify efflux pump inhibition[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed P-gp overexpressing uterine sarcoma cells (MES-SA/Dx5) and parental non-resistant cells (MES-SA) in 6-well plates at 5×105 cells/well. Incubate overnight at 37°C.

  • Compound Pre-incubation: Treat cells with varying concentrations (10 µM, 25 µM, 100 µM) of the 5-oxo-HHQ candidate (e.g., Compound 5c)[2]. Use Verapamil (10 µM) as a positive control and DMSO (0.1%) as a vehicle control. Incubate for 30 minutes.

  • Substrate Addition: Add Rh123 to a final concentration of 5 µM. Incubate for exactly 1 hour in the dark.

  • Arrest & Analysis: Wash cells rapidly with ice-cold PBS to halt efflux machinery. Trypsinize, centrifuge, and resuspend in cold PBS. Analyze via flow cytometry (FL1 channel, 530 nm emission).

  • Causality & Logic: By running the parental MES-SA line in parallel, you create a self-validating loop. If the HHQ compound increases fluorescence in the MES-SA/Dx5 line but not the parental line, the mechanism is definitively P-gp inhibition, not non-specific membrane leakage[2].

Overcoming the Translational Gap: ADME & In Vivo Methodologies

The primary reason HHQs fail in vivo is metabolic instability. Historically, 1,4-DHP and HHQ derivatives have relied on ester functionalities at the C3 position. These esters are highly susceptible to enzymatic cleavage by hepatic cytochrome P450s. Recent bioisosteric replacement strategies substituting the ester with an amide group have yielded compounds that maintain potent Cav1.2/Cav3.2 blockade while demonstrating significantly enhanced metabolic stability in rat liver microsomes[1].

Protocol B: In Vivo Efficacy via the 4-Day Peters Test (Antimalarial Model)

To test the in vivo correlation of HHQs against blood-stage Plasmodium, the 4-day Peters test provides a stringent pharmacokinetic filter[3].

Step-by-Step Methodology:

  • Infection: Inoculate female Swiss Webster mice intravenously with 1×107 Plasmodium berghei infected red blood cells (iRBCs) on Day 0.

  • Randomization & Dosing: Randomize mice into blinded groups (n=5). Administer the HHQ candidate (e.g., GNF-Pf-5668) intraperitoneally at 70 mg/kg and 100 mg/kg[3]. Include a Chloroquine positive control and a vehicle-only group.

  • Sustained Exposure: Dose once daily for 4 consecutive days (Days 0–3).

  • Quantification: On Day 4, prepare Giemsa-stained thin blood smears from tail snips. Calculate the percentage of parasitemia reduction relative to the vehicle control.

  • Causality & Logic: The 4-day sustained dosing window exposes the HHQ to full hepatic first-pass metabolism. If a compound possesses a labile ester group, rapid hydrolysis will clear the active pharmacophore before it can achieve the necessary blood-stage exposure, resulting in a stark drop-off from its in vitro IC50.

Quantitative Efficacy Comparison

The following table synthesizes the IVIVC landscape for various functionalized HHQ derivatives, highlighting the gap between in vitro metrics and in vivo realities.

Compound ClassPrimary TargetIn Vitro Efficacy (IC50 / Activity)In Vivo EfficacyIVIVC Limiting Factors / Notes
5-oxo-HHQ (5c) P-glycoprotein (P-gp)Reduced Doxorubicin IC50 by 88.7% at 25 µM[2]Pending translationHigh lipophilicity leading to excessive plasma protein binding.
HHQ (GNF-Pf-5668) Plasmodium Blood-stage< 2 µM (Gametocyte inhibition)[3]91% parasitemia reduction at 100 mg/kg[3]Rapid hepatic clearance; requires high dosing for efficacy.
Amide-HHQ (EM4) Cav1.2 / Cav3.2 ChannelsSignificant L/T-type blockade[1]Enhanced half-life vs. ester analogs[1]Stereoselectivity required ((R)-isomer drives the active blockade)[1].
Fused Quinoline (7d) EGFR (L858R/T790M)0.026 µM (T790M mutant)[4]Tumor regression in H1975 Xenograft[4]Cytochrome P450-mediated oxidation of the DHP ring.

Strategic Workflow for IVIVC Optimization

To minimize attrition rates, drug development professionals must integrate microsomal stability assays before advancing to xenograft or murine models.

Workflow Synth HHQ Synthesis (Ester vs. Amide Bioisosteres) InVitro In Vitro Screening (IC50, Rh123 Efflux, Patch-Clamp) Synth->InVitro ADME Metabolic Stability (Rat Liver Microsomes / CYP450) InVitro->ADME Select Potent Hits InVivo In Vivo Efficacy (Xenograft / 4-Day Peters Test) ADME->InVivo High Stability Candidates IVIVC IVIVC Analysis (Pharmacokinetic Modeling) InVivo->IVIVC IVIVC->Synth Scaffold Refinement

Fig 2: Iterative experimental workflow for optimizing in vitro to in vivo correlation of HHQs.

References

  • Antonova-Koch, Y., et al. (2017). Hexahydroquinolines are antimalarial candidates with potent blood-stage and transmission-blocking activity. Nature Communications.3

  • Hexahydroquinoline featuring amide functionality: A promising scaffold with calcium channel blocking activity. (2026). ResearchGate. 1

  • Shahraki, O., et al. (2017). Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitro P-glycoprotein-mediated multidrug resistance reversal profile and molecular dynamics simulation study. Drug Design, Development and Therapy. 2

  • Design, synthesis and biological evaluation of new series of hexahydroquinoline and fused quinoline derivatives as potent inhibitors of wild-type EGFR and mutant EGFR (L858R and T790M). (2025). ResearchGate. 4

Sources

Safety & Regulatory Compliance

Safety

6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline proper disposal procedures

Handling specialized heterocyclic compounds like 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline requires operational excellence that goes beyond standard chemical hygiene. In drug discovery and synthetic chemistry, the saf...

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized heterocyclic compounds like 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline requires operational excellence that goes beyond standard chemical hygiene. In drug discovery and synthetic chemistry, the safety of your laboratory personnel and the integrity of your environmental compliance depend on understanding the causality behind disposal protocols.

Because this compound features a quinoline core fused with a cyclooctane ring, it carries the inherent environmental and toxicological risks associated with the quinoline family—namely, environmental persistence, potential aquatic toxicity, and the generation of toxic nitrogen oxides (NOx) upon improper combustion.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline, ensuring your lab remains compliant and safe.

Physicochemical Properties & Hazard Assessment

To design an effective disposal strategy, we must first analyze the compound's physical and chemical properties. Every disposal action—from solvent selection for decontamination to waste stream routing—is dictated by these metrics.

PropertyValueOperational Implication for Disposal
CAS Number 7092-95-7Essential for accurate waste manifesting and regulatory tracking[1].
Molecular Formula C₁₅H₁₇NHigh organic nitrogen content requires disposal via high-temperature incineration equipped with NOx scrubbers.
Molecular Weight 211.30 g/mol Used for stoichiometric calculations during spill neutralization and waste concentration limits.
LogP (Lipophilicity) 3.89Highly lipophilic. Aqueous washings will be completely ineffective for decontamination; organic solvents are mandatory.
Hazard Classification Toxic / Environmental HazardMust never be sewered or landfilled. Governed by for hazardous waste.

Waste Segregation Logic: The "Why" Behind the Protocol

Proper waste segregation is a self-validating safety system. If segregation fails, downstream disposal fails.

  • The Nitrogen Factor: 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline is an organic nitrogen compound. If mixed with general combustible waste, it will generate highly toxic nitrogen oxide (NOx) gases when burned. It must be explicitly labeled as an "Organic Nitrogen Compound" so the disposal facility routes it to a controlled incinerator[2].

  • The "Contained-In" Policy: Under the EPA's "contained-in" policy, any laboratory consumable (e.g., Kimwipes, PPE, weighing boats) that comes into contact with this compound must be managed as if it is the hazardous waste itself[3].

  • The LogP Factor: Because of its high LogP (3.89), this compound repels water. Attempting to clean glassware with water will only spread the contaminant. You must use compatible organic solvents (e.g., acetone, ethanol), which dictates that all rinsate must be classified as hazardous organic liquid waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Powders and Crystals)
  • Collection: Inside a certified chemical fume hood, use a dedicated, anti-static spatula to transfer residual solid compound into a sealable, chemically compatible hazardous waste container (e.g., High-Density Polyethylene, HDPE).

  • Dust Suppression: Avoid dry-sweeping any spilled powder, as this aerosolizes the compound. Use a solvent-dampened wipe (e.g., ethanol) to collect stray particulates[4].

  • Labeling: Seal the container and affix a compliant hazardous waste label. Explicitly write: "Hazardous Solid Waste: Toxic Organic Nitrogen Compound (6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline)."

Protocol B: Liquid Waste Disposal (Solutions and Rinsates)
  • Solvent Segregation: Identify the primary solvent used in your reaction.

    • If dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), route to the "Halogenated Organic Waste" carboy.

    • If dissolved in non-halogenated solvents (e.g., Methanol, DMSO), route to the "Non-Halogenated Organic Waste" carboy.

  • Glassware Decontamination: Triple-rinse all contaminated flasks and beakers with a compatible organic solvent (e.g., acetone). Do not use water.

  • Collection: Funnel the rinsate directly into the appropriate liquid waste container. Keep the carboy tightly capped immediately after use to prevent VOC emissions.

Protocol C: Contaminated Consumables
  • Isolation: Place all contaminated nitrile gloves, filter papers, and weighing boats into a dedicated solid hazardous waste bin lined with a heavy-duty, leak-proof plastic bag.

  • Manifesting: Do not place these items in standard municipal or biohazard trash. They must be manifested for chemical incineration[4].

Spill Management and Decontamination Workflow

In the event of an accidental release, immediate containment prevents broader laboratory contamination.

  • Isolate & Protect: Evacuate non-essential personnel. Don appropriate PPE, including fresh nitrile gloves, safety goggles, a lab coat, and an N95/P100 respirator if solid dust is aerosolized.

  • Containment (Solid Spill): Cover the powder with a paper towel dampened with ethanol to suppress dust formation.

  • Containment (Liquid Spill): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible sawdust.

  • Collection: Scoop the absorbed mixture using a non-sparking tool and place it into a heavy-duty hazardous waste bag.

  • Surface Decontamination: Wash the affected benchtop with a strong soap solution followed by an acetone wipe-down to ensure all lipophilic residues are removed[2]. Dispose of all wipes as hazardous waste.

Mechanistic Workflow Diagram

The following diagram maps the logical decision tree for segregating and processing 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline waste to ensure regulatory compliance.

G Start 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline Waste Generated State Determine Waste State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Solutions) State->Liquid Consumables Contaminated Consumables (PPE/Glassware) State->Consumables SolidContainer Seal in Compatible Hazardous Waste Container Solid->SolidContainer LiquidSeg Segregate by Solvent Type (Halogenated vs. Non-Halogenated) Liquid->LiquidSeg Rinse Triple Rinse Glassware Collect Rinsate Consumables->Rinse Labeling Label as: 'Toxic Organic Nitrogen Waste' (EPA RCRA Compliant) SolidContainer->Labeling LiquidSeg->Labeling Rinse->SolidContainer Solid PPE Rinse->LiquidSeg Solvent Rinsate Incineration High-Temperature Incineration (Licensed Facility) Labeling->Incineration Final Disposal

Decision tree for the segregation, processing, and incineration of quinoline derivative waste.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7047, Quinoline." PubChem. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Hazardous Waste Identification." EPA RCRA Guidelines. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline
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6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline
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